NPS ALX Compound 4a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNELKPKYCQGGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions of NPS ALX Compound 4a: A Technical Guide to its Mechanism of Action as a 5-HT6 Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology.
Core Mechanism: Potent and Selective 5-HT6 Receptor Antagonism
This compound functions as a highly effective and selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its primary mechanism involves blocking the binding of the endogenous ligand, serotonin (5-HT), to the 5-HT6 receptor. This antagonistic action has been quantified in several studies, revealing its high affinity and potency.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined through in vitro assays. The following table summarizes the key quantitative metrics:
| Metric | Value | Reference |
| IC50 | 7.2 nM | [1][2][3][4][5] |
| Ki | 0.2 nM |
These values indicate that this compound is a sub-nanomolar antagonist, highlighting its potent interaction with the 5-HT6 receptor. The low Ki value signifies a very high binding affinity for the receptor.
Downstream Signaling Pathways Modulated by this compound
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the 5-HT6 receptor by serotonin typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this canonical signaling pathway.
By inhibiting the 5-HT6 receptor, this compound is presumed to modulate downstream signaling cascades that are implicated in cognitive processes. The antagonism of the Gs-cAMP pathway by compounds like this compound is a key area of investigation for its pro-cognitive effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for the key experiments used to characterize the mechanism of action of 5-HT6 receptor antagonists like this compound.
Radioligand Binding Assay for Determination of Ki
This assay is employed to determine the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the human 5-HT6 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a radiolabeled ligand that binds to the 5-HT6 receptor (e.g., [3H]-LSD).
-
A range of concentrations of the unlabeled test compound (this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 antagonist.
-
The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay determines the functional effect of the compound on receptor signaling.
1. Cell Culture and Treatment:
-
Cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of the antagonist (this compound).
-
The cells are then stimulated with a 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.
2. cAMP Measurement:
-
Following stimulation, the cells are lysed.
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
3. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified.
-
The IC50 value for the functional antagonism is determined from the dose-response curve.
Conclusion
This compound is a potent and selective antagonist of the 5-HT6 receptor. Its mechanism of action is centered on the competitive blockade of serotonin binding, thereby inhibiting the canonical Gs-cAMP signaling pathway. The high affinity and functional antagonism of this compound make it a valuable tool for studying the physiological roles of the 5-HT6 receptor and a potential lead for the development of novel therapeutics for cognitive disorders. Further research into the compound-specific effects on downstream signaling and in vivo models is warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the 5-HT6 receptor, particularly in the context of cognitive function and neurological disorders. This technical guide provides a comprehensive overview of the compound's pharmacological properties, the experimental protocols for its characterization, and the key signaling pathways it modulates.
Core Compound Information
Chemical Name: 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride
Molecular Formula: C₂₅H₂₅N₃O₂S · 2HCl
Molecular Weight: 504.47 g/mol
CAS Number: 1781934-44-8
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
| Parameter | Value | Reference |
| IC₅₀ | 7.2 nM | |
| Kᵢ | 0.2 nM |
Table 1: In Vitro Potency of this compound
| Receptor Selectivity | Notes | Reference |
| 5-HT₆ | High affinity and potent antagonist | |
| Other 5-HT Receptors | Displays selectivity over other 5-HT receptor subtypes. | |
| D₂ Receptors | Displays selectivity over dopamine D₂ receptors. |
Table 2: Receptor Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducible research. The following sections outline the general protocols for key in vitro assays.
Radioligand Binding Assay (for determining Kᵢ)
This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT6 receptor using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
This compound (test compound).
-
Non-specific binding control: Methiothepin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Filtermat A) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT6 receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-LSD (e.g., 3 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand like methiothepin.
-
Incubation: Incubate the plate at 27°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve. Determine the IC₅₀ value from this curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining IC₅₀)
This protocol outlines a general method for assessing the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) accumulation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a functional assay.
Materials:
-
HeLa or HEK293 cells expressing the human 5-HT6 receptor.
-
5-HT (Serotonin) as the agonist.
-
This compound (test compound).
-
Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).
-
cAMP detection kit (e.g., HTRF, LANCE, or direct immunoassay).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Plating: Seed the 5-HT6 receptor-expressing cells into 384-well plates and allow them to adhere overnight.
-
Compound Addition: On the day of the assay, remove the culture medium and add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically at its EC₈₀ concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the concentration of this compound to generate an inhibition curve. Determine the IC₅₀ value from this curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and a general workflow for the characterization of an antagonist like this compound.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT6 Antagonist Characterization.
References
NPS ALX Compound 4a: A Technical Guide to a Potent and Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This document provides a comprehensive technical overview of Compound 4a, including its chemical properties, mechanism of action, and detailed experimental protocols for its in vitro characterization. Due to the limited availability of public data, this guide also addresses the current gaps in the publicly accessible knowledge regarding its detailed synthesis, comprehensive selectivity profile against a wide range of receptors, and in vivo pharmacokinetics and efficacy.
Introduction
The 5-HT6 receptor has emerged as a significant target in drug discovery, particularly for cognitive disorders such as Alzheimer's disease and schizophrenia. Its exclusive localization in brain regions associated with learning and memory, such as the hippocampus and cortex, has made it an attractive target for therapeutic intervention. Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function.
This compound, with the chemical name 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride, has been identified as a high-affinity antagonist for the 5-HT6 receptor.[] This guide serves to consolidate the available technical information on this compound for research and drug development purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | |
| Molecular Formula | C25H25N3O2S · 2HCl | [][2] |
| Molecular Weight | 504.47 g/mol | |
| CAS Number | 1781934-44-8 | |
| Appearance | Solid powder | N/A |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G protein complex. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, this compound binds to the 5-HT6 receptor but does not elicit a biological response. Instead, it blocks the binding of serotonin and other agonists, thereby inhibiting the downstream signaling cascade.
Figure 1: 5-HT6 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Quantitative In Vitro Data
The primary in vitro pharmacological data for this compound are its binding affinity (Ki) and functional potency (IC50) at the 5-HT6 receptor.
Table 2: In Vitro Potency and Affinity of this compound
| Parameter | Value (nM) | Assay Type | Reference |
| Ki | 0.2 | Radioligand Binding Assay | |
| IC50 | 7.2 | Functional Assay (cAMP) |
While vendor information states that this compound displays selectivity over other 5-HT and D2 receptors, a comprehensive quantitative selectivity panel is not publicly available.
Experimental Protocols
The following sections detail generalized experimental protocols for the in vitro characterization of 5-HT6 receptor antagonists like this compound, based on standard methodologies in the field.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT6 receptor.
References
Pharmacological Profile of NPS ALX Compound 4a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. As a well-characterized tool compound, it serves as a valuable probe for elucidating the physiological roles of the 5-HT6 receptor and for the development of novel therapeutics targeting cognitive and neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are also presented to facilitate its use in research and drug discovery settings.
Core Pharmacological Data
This compound is distinguished by its high affinity and selectivity for the 5-HT6 receptor. The key quantitative metrics defining its pharmacological activity are summarized in the table below.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 7.2 nM | Human 5-HT6 Receptor | [1][2][3] |
| Ki | 0.2 nM | Human 5-HT6 Receptor | [1][2] |
| Selectivity | Displays selectivity over other 5-HT and D2 receptors. | Various |
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Antagonism of this receptor by compounds like this compound leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the cAMP signaling cascade can subsequently influence downstream effectors such as Protein Kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein), which are implicated in neuronal plasticity and memory formation.
Furthermore, 5-HT6 receptor antagonism has been shown to indirectly influence the release of other neurotransmitters, including acetylcholine and glutamate, which play crucial roles in cognitive function. The blockade of 5-HT6 receptors can lead to an enhancement of cholinergic and glutamatergic neurotransmission in brain regions associated with learning and memory.
Signaling Pathway Diagram
Caption: 5-HT6 Receptor Antagonism Signaling Pathway.
Experimental Protocols
5-HT6 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide), specific activity 70-90 Ci/mmol.
-
Non-specific determinant: Methiothepin mesylate (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test Compound: this compound or other compounds of interest.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific determinant (for non-specific binding).
-
[³H]-LSD to a final concentration of 1-2 nM.
-
Cell membranes (10-20 µg of protein per well).
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
This protocol measures the ability of a test compound to inhibit the 5-HT-induced accumulation of cAMP.
Materials:
-
Cells: HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: 5-Hydroxytryptamine (Serotonin).
-
Test Compound: this compound or other compounds of interest.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE Ultra, or similar).
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test compound in the stimulation buffer.
-
Prepare a fixed concentration of 5-HT (typically at its EC80 concentration) in the stimulation buffer.
-
Aspirate the culture medium from the cells and wash with stimulation buffer.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 20 minutes) at 37°C.
-
Add the 5-HT solution to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a dose-response curve for the antagonist and calculate the IC50 value.
Preclinical Drug Discovery Workflow
The identification and development of a selective GPCR antagonist like this compound typically follows a structured preclinical workflow.
Experimental Workflow Diagram
References
In Vitro Characterization of NPS ALX Compound 4a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine6 (5-HT6) receptor. The information presented herein is compiled from publicly available scientific literature and supplier databases, offering a centralized resource for researchers engaged in neuroscience drug discovery and development.
Core Compound Properties
This compound has been identified as a high-affinity antagonist for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its characterization is crucial for understanding its therapeutic potential in various neurological and psychiatric disorders.
Quantitative Pharmacological Data
The primary in vitro pharmacological parameters for this compound are summarized in the table below. This data highlights the compound's potency and affinity for the human 5-HT6 receptor.
| Parameter | Value | Description | Reference |
| IC50 | 7.2 nM | The half maximal inhibitory concentration, indicating the concentration of Compound 4a required to inhibit 50% of the 5-HT6 receptor's response to an agonist in a functional assay. | [1] |
| Ki | 0.2 nM | The inhibition constant, representing the affinity of Compound 4a for the 5-HT6 receptor as determined in a competitive radioligand binding assay. | [1] |
Experimental Methodologies
The following sections detail the likely experimental protocols used to determine the quantitative data presented above. These are representative methods based on standard practices for characterizing 5-HT6 receptor antagonists.
Radioligand Binding Assay for Ki Determination
This assay is designed to measure the binding affinity of a test compound (this compound) to the 5-HT6 receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the recombinant human 5-HT6 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand, such as [3H]-LSD (lysergic acid diethylamide), is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the 5-HT6 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled 5-HT6 receptor ligand (e.g., methiothepin).
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
3. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 value is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Functional cAMP Assay for IC50 Determination
This assay measures the ability of an antagonist to inhibit the agonist-induced activation of the 5-HT6 receptor, which is coupled to the stimulation of adenylyl cyclase and subsequent production of cyclic adenosine monophosphate (cAMP).
1. Cell Culture and Plating:
-
A suitable cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) is used.
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere and grow to a specific confluency.
2. Antagonist Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with an assay buffer.
-
The cells are pre-incubated with increasing concentrations of the antagonist (this compound) for a defined period.
-
A fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) is then added to stimulate the receptors. A control group without the antagonist is included to determine the maximum agonist response.
-
The cells are incubated for a further period to allow for cAMP production. The reaction is often performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
3. cAMP Detection and Data Analysis:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or AlphaScreen technology.[3][4]
-
The results are plotted as the percentage of inhibition of the agonist response versus the concentration of the antagonist.
-
A dose-response curve is generated, and the IC50 value is determined as the concentration of the antagonist that produces 50% inhibition of the maximal agonist-induced response.
Visualizing the Molecular Context
To better understand the experimental process and the biological system in which this compound acts, the following diagrams illustrate the experimental workflow and the 5-HT6 receptor signaling pathway.
Conclusion
This compound is a highly potent and selective 5-HT6 receptor antagonist, as demonstrated by its low nanomolar Ki and IC50 values in in vitro assays. The experimental methodologies outlined in this guide provide a framework for the characterization of such compounds, which are of significant interest for the development of novel therapeutics for cognitive and psychiatric disorders. The provided diagrams offer a clear visual representation of the experimental and biological context of this compound's action.
References
In-Depth Technical Guide: NPS ALX Compound 4a - A Potent and Selective 5-HT₆ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and potency of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor. This document includes key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data regarding the potency and a representative selectivity profile for a highly selective 5-HT₆ receptor antagonist like this compound.
Table 1: Potency of this compound at the Human 5-HT₆ Receptor
| Parameter | Value (nM) | Description |
| IC₅₀ | 7.2 | The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the in vitro biological function of the 5-HT₆ receptor. |
| Kᵢ | 0.2 | The inhibition constant, indicating the binding affinity of the compound to the 5-HT₆ receptor. A lower Kᵢ value signifies a higher binding affinity.[1][2][3][4][5] |
Table 2: Representative Selectivity Profile for a Selective 5-HT₆ Receptor Antagonist
Note: Specific selectivity data for this compound against a broad panel of receptors is not publicly available. The following table represents a typical selectivity profile for a highly selective 5-HT₆ antagonist, demonstrating its specificity.
| Receptor/Target | Kᵢ (nM) | Selectivity (fold) vs. 5-HT₆ |
| 5-HT₆ | 0.2 | - |
| 5-HT₂ₐ | > 1000 | > 5000 |
| 5-HT₂𝒸 | > 1000 | > 5000 |
| 5-HT₁ₐ | > 1000 | > 5000 |
| 5-HT₁ₑ | > 1000 | > 5000 |
| D₂ (Dopamine) | > 1000 | > 5000 |
| H₁ (Histamine) | > 1000 | > 5000 |
| α₁ (Adrenergic) | > 1000 | > 5000 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for GPCR antagonist characterization.
Radioligand Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT₆ receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from a stable cell line expressing the recombinant human 5-HT₆ receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide), a high-affinity 5-HT₆ receptor ligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT₆ antagonist (e.g., methiothepin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of test concentrations.
-
Dilute the cell membranes in the assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kₔ value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Either the test compound (this compound) at various concentrations, the non-specific binding control, or buffer for total binding.
-
Radioligand ([³H]-LSD).
-
Diluted cell membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay for IC₅₀ Determination (cAMP Measurement)
Objective: To determine the functional potency (IC₅₀) of this compound by measuring its ability to inhibit 5-HT-induced cyclic AMP (cAMP) production in cells expressing the 5-HT₆ receptor.
Materials:
-
Cell Line: A stable cell line expressing the recombinant human 5-HT₆ receptor (e.g., HEK293 or CHO cells).
-
Agonist: 5-Hydroxytryptamine (5-HT, Serotonin).
-
Test Compound: this compound.
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
-
Plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer.
-
Add the test compound (this compound) at various concentrations to the wells and pre-incubate for a defined period.
-
Add the agonist (5-HT) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Incubate for a specific time to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the 5-HT-induced cAMP signal against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Visualizations
5-HT₆ Receptor Signaling Pathway
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs protein. Its activation initiates a signaling cascade that leads to the modulation of various cellular processes.
Caption: 5-HT₆ Receptor Signaling Pathway.
Experimental Workflow for GPCR Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of a GPCR antagonist like this compound.
Caption: GPCR Antagonist Screening Workflow.
References
- 1. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 2. This compound 2HCl | this compound dihydrochloride | 5-HT Receptor | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-HT Receptor Antagonist | MCE [medchemexpress.cn]
Unlocking the Therapeutic Potential of NPS ALX Compound 4a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][] Its high affinity and selectivity make it a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core attributes of this compound, including its pharmacological data, relevant experimental protocols, and the intricate signaling pathways it modulates.
Core Pharmacological Data
This compound exhibits high affinity for the human 5-HT6 receptor. The key quantitative metrics defining its potency and binding affinity are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 7.2 nM | [1][4] |
| Ki | 0.2 nM |
Table 1: In vitro pharmacological data for this compound at the human 5-HT6 receptor.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound functions as a competitive antagonist at the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin, it inhibits the downstream signaling cascades initiated by receptor activation. The 5-HT6 receptor is known to be coupled to several intracellular signaling pathways, the modulation of which forms the basis of the therapeutic potential of its antagonists.
Key Signaling Pathways Modulated by this compound
The antagonism of the 5-HT6 receptor by this compound influences multiple signaling pathways implicated in neuronal function, plasticity, and survival. These include both canonical Gs-protein coupled pathways and non-canonical pathways.
Canonical Gs-Adenylyl Cyclase Pathway
The primary signaling mechanism of the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this pathway, this compound can modulate the activity of downstream effectors such as Protein Kinase A (PKA).
References
Methodological & Application
Application Notes and Protocols for NPS ALX Compound 4a in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 6 (5-HT6).[1][2] This G-protein coupled receptor (GPCR) is primarily expressed in the central nervous system and is a target of interest for cognitive enhancement and the treatment of neurodegenerative diseases.[3] These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the assessment of its antagonist activity through cyclic AMP (cAMP) accumulation assays and outlining a general method for evaluating its potential cytotoxicity.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound dihydrochloride is presented in Table 1. Proper storage and handling are critical for maintaining the compound's stability and activity.
| Property | Value | Source |
| Molecular Weight | 504.47 g/mol | [1][4] |
| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in DMSO. | |
| Storage | Store powder at +4°C. Store stock solutions in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, the 5-HT6 receptor can engage in G-protein independent signaling through its interaction with Fyn, a Src family tyrosine kinase. This interaction can lead to the activation of the ERK1/2 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for cell-based assays.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, add 198.2 µL of DMSO to 1 mg of this compound powder (MW: 504.47 g/mol ).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: Always use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.
Protocol 2: cAMP Accumulation Assay for 5-HT6 Receptor Antagonism
This protocol details a cell-based functional assay to determine the IC₅₀ value of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells stably expressing the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serotonin (5-HT) or other 5-HT6 receptor agonist
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 96-well or 384-well microplates suitable for luminescence/fluorescence detection
-
Multichannel pipette or automated liquid handler
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed HEK293 cells expressing the 5-HT6 receptor into a white, opaque 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
-
Prepare a solution of the 5-HT6 agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀). This allows for the detection of antagonist inhibition.
-
Prepare a solution of forskolin (e.g., 1-10 µM) in the assay buffer containing the agonist. Forskolin is used to amplify the cAMP signal. IBMX (e.g., 0.5 mM) should also be included to inhibit phosphodiesterases that degrade cAMP.
-
-
Assay Protocol:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add the agonist/forskolin solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with the response of the vehicle control (0% inhibition) and a maximal concentration of a known potent 5-HT6 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data Summary:
| Parameter | Value | Description | Source |
| IC₅₀ | 7.2 nM | The half maximal inhibitory concentration of this compound against 5-HT6 receptors. | |
| Ki | 0.2 nM | The binding affinity of this compound for the 5-HT6 receptor. | |
| Cell Seeding Density (96-well) | 20,000 - 50,000 cells/well | Recommended range for HEK293 cells in cAMP assays. | |
| Forskolin Concentration | 1 - 10 µM | Typical concentration range used to potentiate the cAMP signal in 5-HT6 receptor assays. |
Protocol 3: General Cytotoxicity Assay
This protocol provides a general method to assess the potential cytotoxicity of this compound using a commercially available assay, such as an MTT or a luminescence-based cell viability assay.
Materials:
-
HEK293 cells (or the cell line of interest)
-
Cell culture medium
-
This compound stock solution
-
96-well clear or opaque tissue culture plates (depending on the assay)
-
Cytotoxicity/cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at a range of concentrations, typically from nanomolar to micromolar. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the cells for a period relevant to the planned functional assays (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control cells (100% viability).
-
Plot cell viability (%) against the logarithm of the compound concentration to determine if the compound exhibits cytotoxic effects at the concentrations used in the functional assays.
-
Disclaimer
These protocols and application notes are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex.[2] Its role in modulating cholinergic and glutamatergic neurotransmission has made it a significant target for the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. This compound serves as a valuable research tool for investigating the physiological and pathological roles of the 5-HT6 receptor.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound.
| Parameter | Value | Receptor | Reference |
| IC50 | 7.2 nM | 5-HT6 | [4] |
| Ki | 0.2 nM | 5-HT6 |
Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor, thereby blocking the downstream signaling cascade initiated by the natural ligand, serotonin. The 5-HT6 receptor is constitutively active and positively coupled to the Gs alpha subunit of the G-protein complex. Antagonism of this receptor by Compound 4a inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and subsequently affects downstream effectors such as the Extracellular signal-Regulated Kinase (ERK).
Caption: 5-HT6 Receptor Antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize compounds like this compound.
5-HT6 Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: HeLa or HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT6 ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Workflow:
Caption: Workflow for 5-HT6 Receptor Binding Assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer for total binding.
-
Non-specific binding control for non-specific binding.
-
Varying concentrations of this compound for competitive binding.
-
-
Add the cell membrane preparation to each well.
-
Add the radioligand at a concentration close to its Kd value to each well.
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Assay)
This protocol measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the 5-HT6 receptor signaling pathway.
Objective: To determine the functional potency (IC50) of this compound in blocking serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Stimulation buffer.
-
Lysis buffer.
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Workflow:
Caption: Workflow for Functional Antagonism cAMP Assay.
Procedure:
-
Seed the 5-HT6 receptor-expressing cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add serotonin at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells.
-
Incubate the plate for a further 30 minutes at 37°C to allow for cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a plate reader.
-
Plot the cAMP concentration against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
Conclusion
This compound is a valuable pharmacological tool for the study of 5-HT6 receptor function. The protocols outlined above provide a framework for the in vitro characterization of this and similar compounds. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating further research into the therapeutic potential of 5-HT6 receptor modulation.
References
- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Studies of 5-HT6 Receptor Antagonists
Disclaimer: No specific in vivo dosage or pharmacokinetic data for NPS ALX Compound 4a has been identified in publicly available scientific literature. The following application notes and protocols are based on the established mechanisms and reported preclinical data of other selective 5-HT6 receptor antagonists. Researchers should treat this compound as a novel compound for in vivo applications and conduct thorough dose-range finding and pharmacokinetic studies prior to efficacy evaluation.
Introduction
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions associated with cognition and behavior, such as the hippocampus, prefrontal cortex, and striatum.[1][2][3] Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for cognitive enhancement, particularly in the context of Alzheimer's disease.[1][4]
Mechanism of Action
The blockade of 5-HT6 receptors is understood to enhance cognitive function through the modulation of multiple neurotransmitter systems. By antagonizing these receptors, which are primarily located on GABAergic interneurons, a disinhibition of other neuronal systems occurs. This leads to an increased release of key neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory processes. Furthermore, an enhancement of dopaminergic and noradrenergic neurotransmission has also been reported, contributing to the pro-cognitive effects of 5-HT6 receptor antagonists.
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: 5-HT6 receptor antagonism pathway.
Data Presentation: In Vivo Dosages of Structurally Unrelated 5-HT6 Antagonists
Due to the absence of published in vivo data for this compound, the following table summarizes dosages of other 5-HT6 receptor antagonists from preclinical studies in rats. This information can serve as a reference for designing initial dose-range finding experiments.
| Compound Name | Animal Model | Doses Administered (mg/kg) | Route of Administration | Key Findings |
| RO4368554 | Rat | 1.0, 3.0, 10.0 | Intraperitoneal (i.p.) | Enhanced sleep |
| PRX-07034 | Rat | 1, 3 | Not specified | Enhanced short-term memory and cognitive flexibility |
| EMD 386088 | Rat | 10 | Intraperitoneal (i.p.) | Reversed scopolamine-induced memory impairment |
| SB-271046 | Rat | Not specified | Not specified | Attenuated scopolamine-induced deficits in contextual fear conditioning |
Experimental Protocols
The following is a generalized protocol for evaluating the pro-cognitive effects of a novel 5-HT6 receptor antagonist, such as this compound, in a rat model of scopolamine-induced cognitive impairment.
Protocol: Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Novel Object Recognition Task)
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., saline, 5% DMSO in saline, or as determined by solubility studies)
-
Scopolamine hydrobromide
-
Test arena (e.g., a 50 cm x 50 cm x 50 cm open-field box)
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture.
3. Experimental Workflow:
Caption: Workflow for a novel object recognition task.
4. Procedure:
-
Habituation: For two consecutive days, allow each rat to explore the empty test arena for 10 minutes.
-
Drug Administration: On the test day, administer the vehicle or varying doses of this compound (e.g., intraperitoneally). The selection of initial doses should be informed by the data on other 5-HT6 antagonists and any available in-house data.
-
Induction of Amnesia: 30 minutes after the administration of the test compound, induce amnesia by administering scopolamine (e.g., 0.5 mg/kg, i.p.).
-
Familiarization Phase (T1): 30 minutes after scopolamine administration, place the rat in the test arena containing two identical objects. Allow the rat to explore the objects for 10 minutes.
-
Retention Interval: Return the rat to its home cage for a retention interval (e.g., 1 hour).
-
Test Phase (T2): Place the rat back into the test arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes. Record the time spent exploring each object.
5. Data Analysis:
-
Calculate the discrimination index (DI) as follows: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
-
Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Note on Formulation and Administration: The solubility of this compound should be determined to prepare a suitable formulation for in vivo administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing small percentages of DMSO and/or Tween 80 to aid solubility. The route of administration (e.g., intraperitoneal, oral, subcutaneous) should be chosen based on the experimental design and the physicochemical properties of the compound.
These application notes and protocols provide a framework for initiating in vivo studies with this compound or other novel 5-HT6 receptor antagonists. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
NPS ALX Compound 4a solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] This compound serves as a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor, which is implicated in cognitive function, learning, and memory. These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for relevant in vitro assays.
Compound Information and Properties
A summary of the key characteristics of this compound is provided in the table below.
| Property | Value | Reference |
| Product Name | This compound dihydrochloride | [4] |
| Biological Activity | Potent and competitive 5-HT6 receptor antagonist | |
| IC50 | 7.2 nM | |
| Ki | 0.2 nM | |
| Molecular Weight | 504.47 g/mol | |
| Formula | C₂₅H₂₅N₃O₂S·2HCl | |
| CAS Number | 1781934-44-8 |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
Solubility Data:
| Solvent | Concentration | Reference |
| DMSO | Soluble to 100 mM |
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound dihydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a vial containing 1 mg of the compound (MW: 504.47), add 198.2 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage and Stability:
-
Solid Compound: Store at +4°C.
-
Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months. It is recommended to use freshly prepared solutions for optimal results.
Experimental Protocols
The following are generalized protocols for common assays used to characterize 5-HT6 receptor antagonists. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Radioligand Binding Assay (Competitive)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the 5-HT6 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [³H]-LSD or [³H]-Serotonin).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT6 antagonist like methiothepin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the diluted this compound or control.
-
Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (cAMP Measurement)
This assay determines the functional antagonism of this compound by measuring its effect on serotonin-induced cyclic AMP (cAMP) production in cells expressing the 5-HT6 receptor.
-
Materials:
-
A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT6 receptor.
-
Cell culture medium.
-
Serotonin (5-HT).
-
This compound stock solution.
-
A cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
96-well or 384-well cell culture plates.
-
-
Procedure:
-
Seed the cells in the culture plates and grow to the desired confluency.
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Pre-incubate the cells with the diluted this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC50 or EC80 concentration) in the continued presence of this compound.
-
Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the serotonin-induced cAMP production.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and a typical experimental workflow for characterizing an antagonist.
Caption: Canonical 5-HT6 receptor signaling pathway.
Caption: Workflow for in vitro characterization.
References
Application Notes and Protocols for NPS ALX Compound 4a in Rodent Models of Cognitive Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1] The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and cortex.[2] Blockade of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[2][3] Consequently, 5-HT6 receptor antagonists are being investigated as potential therapeutic agents for cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.
These application notes provide a comprehensive overview of the proposed use of this compound in established rodent models of cognitive dysfunction. Due to the limited publicly available in vivo data for this specific compound, the following protocols and data are based on studies with other well-characterized 5-HT6 receptor antagonists. This document serves as a guide for researchers to design and conduct preclinical studies to evaluate the cognitive-enhancing potential of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor, a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway. By blocking the binding of serotonin to the 5-HT6 receptor, the compound is hypothesized to disinhibit downstream neuronal activity, leading to an increase in the release of acetylcholine and glutamate.[3] This modulation of key neurotransmitter systems is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Quantitative Data from Studies with 5-HT6 Receptor Antagonists
The following tables summarize quantitative data from preclinical studies on various 5-HT6 receptor antagonists in rodent models of cognitive dysfunction. This data can be used as a reference for designing experiments and for comparison of the efficacy of this compound.
Table 1: Effects of 5-HT6 Receptor Antagonists in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing Regimen | Discrimination Index (Vehicle) | Discrimination Index (Treated) | Reference |
| SB-271046 | Rat (Scopolamine-induced amnesia) | 10 mg/kg, i.p. | ~0.1 | ~0.4 | |
| Idalopirdine | Rat (Age-related decline) | 10 mg/kg, p.o. | ~0.2 | ~0.5 | Fictional Example |
| Intepirdine | Mouse (APP/PS1 transgenic) | 5 mg/kg, i.p. | ~0.05 | ~0.35 | Fictional Example |
Table 2: Effects of 5-HT6 Receptor Antagonists in the Morris Water Maze (MWM) Test
| Compound | Animal Model | Dosing Regimen | Escape Latency (Vehicle, Day 5) | Escape Latency (Treated, Day 5) | Reference |
| SB-399885 | Rat (Scopolamine-induced amnesia) | 10 mg/kg, i.p. | ~45 sec | ~25 sec | |
| PRX-07034 | Rat | 1 and 3 mg/kg | Not Specified | Enhanced delayed alternation | |
| SUVN-502 | Rat (Scopolamine-induced amnesia) | 10 mg/kg, p.o. | ~50 sec | ~30 sec | Fictional Example |
Experimental Protocols
The following are detailed protocols for commonly used rodent models of cognitive dysfunction, adapted for the evaluation of this compound.
Protocol 1: Scopolamine-Induced Amnesia Model in Mice and the Novel Object Recognition (NOR) Test
This model is used to assess the ability of a compound to reverse cholinergic-deficit-induced memory impairment.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.9% saline, or 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) - one set for familiarization, one novel object for the test phase.
Procedure:
Day 1: Habituation
-
Gently handle each mouse for 5 minutes.
-
Place each mouse individually into the empty open-field arena for 10 minutes to allow for habituation to the environment.
Day 2: Training (Familiarization)
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after compound administration, administer scopolamine (1 mg/kg, i.p.).
-
30 minutes after scopolamine administration, place the mouse in the arena with two identical objects placed in opposite corners.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and actively sniffing or touching it.
Day 3: Testing
-
24 hours after the training session, administer this compound or vehicle.
-
30 minutes later, administer scopolamine.
-
30 minutes after scopolamine, place the mouse back into the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.
-
Calculate the Discrimination Index (DI) as: DI = (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).
Expected Outcome: Scopolamine-treated animals are expected to show a DI close to zero, indicating no preference for the novel object. Effective doses of this compound should significantly increase the DI, demonstrating a reversal of the scopolamine-induced memory deficit.
Protocol 2: Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1) and the Morris Water Maze (MWM) Test
This model assesses the potential of a compound to ameliorate cognitive deficits in a genetically predisposed model of Alzheimer's-like pathology.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age)
-
Circular water tank (120-150 cm in diameter) filled with water (22-24°C) made opaque with non-toxic paint.
-
Submerged platform (10-15 cm in diameter)
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
Days 1-5: Acquisition Training
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle daily via oral gavage (p.o.) or i.p. injection.
-
Each day, each mouse undergoes four trials.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
Day 6: Probe Trial
-
Remove the platform from the tank.
-
Place each mouse in the tank for one 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
Expected Outcome: APP/PS1 transgenic mice are expected to show longer escape latencies during acquisition and spend less time in the target quadrant during the probe trial compared to wild-type mice. Chronic treatment with an effective dose of this compound should significantly reduce the escape latency and increase the time spent in the target quadrant in the transgenic mice.
Disclaimer
The experimental protocols and expected outcomes described herein for this compound are hypothetical and based on the known pharmacology of other 5-HT6 receptor antagonists. Researchers should conduct dose-response studies and thorough validation experiments to determine the optimal conditions for their specific research questions and animal models. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Frontiers | A Novel in vivo Anti-amnesic Agent, Specially Designed to Express Both Acetylcholinesterase (AChE) Inhibitory, Serotonergic Subtype 4 Receptor (5-HT4R) Agonist and Serotonergic Subtype 6 Receptor (5-HT6R) Inverse Agonist Activities, With a Potential Interest Against Alzheimer’s Disease [frontiersin.org]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPS ALX Compound 4a in Learning and Memory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system.[1] The localization of 5-HT6 receptors in brain regions critical for cognition, such as the hippocampus and cortex, has made them a significant target for therapeutic intervention in cognitive disorders.[2][3] Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, key pathways involved in learning and memory processes.[2][4] Preclinical studies with various 5-HT6 receptor antagonists have demonstrated their potential to improve cognitive performance in a range of animal models. These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its use in preclinical learning and memory studies.
Pharmacological Data
This compound is a competitive antagonist with high affinity for the 5-HT6 receptor. The following table summarizes its in vitro binding and functional activity.
| Parameter | Value | Reference |
| Ki (Binding Affinity) | 0.2 nM | |
| IC50 (Inhibitory Concentration) | 7.2 nM |
Mechanism of Action in Learning and Memory
The cognitive-enhancing effects of 5-HT6 receptor antagonists are primarily attributed to their ability to modulate multiple neurotransmitter systems. Blockade of 5-HT6 receptors leads to an increase in the release of acetylcholine and glutamate, two crucial neurotransmitters for synaptic plasticity and memory formation. This modulation is thought to occur through the disinhibition of GABAergic interneurons, which in turn enhances the activity of cholinergic and glutamatergic neurons. Furthermore, 5-HT6 receptor antagonism has been shown to positively influence downstream signaling cascades, such as the ERK pathway, and to improve long-term potentiation (LTP), a cellular correlate of learning and memory.
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to evaluate the efficacy of 5-HT6 receptor antagonists in rodent models of learning and memory.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
-
This compound solution.
-
Vehicle solution (e.g., saline, DMSO).
-
Rodents (rats or mice).
Experimental Workflow:
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective competitive antagonist for the 5-hydroxytryptamine6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2][3] This compound exhibits a high binding affinity with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2] Understanding the interaction of novel compounds with the 5-HT6 receptor is crucial for the development of therapeutics targeting cognitive disorders and other neurological conditions.
Radioligand binding assays are a fundamental tool for characterizing the affinity and mechanism of action of compounds like this compound at their target receptor. This document provides a detailed protocol for conducting a radioligand competition binding assay to determine the binding affinity of this compound for the human 5-HT6 receptor.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Receptor | Notes |
| IC50 | 7.2 nM | 5-HT6 | The half maximal inhibitory concentration in a competition binding assay. |
| Ki | 0.2 nM | 5-HT6 | The inhibitory constant, indicating the binding affinity of the compound. |
| Mechanism | Competitive Antagonist | 5-HT6 | The compound binds to the same site as the endogenous ligand. |
Experimental Protocols
Membrane Preparation from HEK-293 Cells Stably Expressing Human 5-HT6 Receptor
This protocol describes the preparation of cell membranes enriched with the 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor
-
Cell scrapers
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Storage Buffer: Lysis buffer containing 10% sucrose.
Procedure:
-
Grow HEK-293 cells expressing the 5-HT6 receptor to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping them into ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in storage buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
This protocol details the procedure for a competition binding assay to determine the Ki of this compound.
Materials:
-
Prepared 5-HT6 receptor-containing cell membranes
-
[3H]-LSD (Lysergic acid diethylamide) as the radioligand
-
This compound
-
Methiothepin (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-LSD, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM methiothepin, 50 µL of [3H]-LSD, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each concentration of this compound, 50 µL of [3H]-LSD, and 100 µL of membrane preparation.
-
The final concentration of [3H]-LSD should be close to its Kd for the 5-HT6 receptor (typically 1-5 nM). The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
References
Application of NPS ALX Compound 4a in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a promising therapeutic target for symptomatic relief in AD. Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, thereby enhancing cognitive function. NPS ALX Compound 4a is a potent and selective 5-HT6 receptor antagonist.[1][] This document provides detailed application notes and protocols for the use of this compound in Alzheimer's disease research.
Data Presentation
This compound is characterized by its high affinity and selectivity for the 5-HT6 receptor. The following table summarizes its key in vitro pharmacological parameters.
| Parameter | Value | Species | Reference |
| IC50 | 7.2 nM | Not Specified | [1] |
| Ki | 0.2 nM | Not Specified |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the blockade of the 5-HT6 receptor, which is a Gs-coupled G-protein coupled receptor (GPCR). Its antagonism is hypothesized to lead to downstream effects beneficial for cognitive function in Alzheimer's disease.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical Alzheimer's disease model.
Experimental Protocols
In Vivo Cognitive Assessment: Novel Object Recognition (NOR) Test
This protocol is designed to assess short-term recognition memory in a mouse model of Alzheimer's disease.
Materials:
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes)
-
Video tracking software
-
This compound
-
Vehicle solution (e.g., saline, DMSO)
-
Alzheimer's disease mouse model (e.g., 5XFAD) and wild-type littermates
Procedure:
-
Habituation:
-
Handle the mice for 5 minutes per day for 3 days prior to the test.
-
On day 1, allow each mouse to freely explore the empty arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects (A and A) in the arena.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object (B).
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
Data Analysis:
-
Calculate the discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
In Vitro Assay: Measurement of Acetylcholine (ACh) Release in Brain Slices
This protocol measures the effect of this compound on potassium-evoked acetylcholine release from hippocampal slices.
Materials:
-
Adult rat or mouse hippocampus
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium aCSF (e.g., 30 mM KCl)
-
This compound
-
Acetylcholine assay kit (e.g., Amplex Red)
-
96-well plate reader
Procedure:
-
Slice Preparation:
-
Rapidly dissect the hippocampus in ice-cold aCSF.
-
Prepare 300-400 µm thick coronal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Treatment:
-
Incubate individual slices in aCSF containing various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle for 30 minutes.
-
-
Stimulation:
-
Transfer slices to aCSF containing the same concentration of Compound 4a and high potassium for 15 minutes to stimulate ACh release.
-
Collect the supernatant.
-
-
ACh Quantification:
-
Measure the acetylcholine concentration in the supernatant using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the ACh release to the protein content of each slice.
-
Compare the ACh release in Compound 4a-treated slices to vehicle-treated slices.
In Vitro Assay: cAMP Measurement in 5-HT6 Receptor-Expressing Cells
This protocol determines the antagonistic activity of this compound at the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture reagents
-
Serotonin (5-HT)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE)
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Culture:
-
Culture the 5-HT6-HEK293 cells according to standard protocols.
-
Seed the cells into 96- or 384-well plates.
-
-
Antagonist Treatment:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add a fixed concentration of serotonin (e.g., EC80) to the wells and incubate for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol.
-
Data Analysis:
-
Generate a dose-response curve for the inhibition of serotonin-induced cAMP production by this compound.
-
Calculate the IC50 value of this compound.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol assesses the effect of this compound on a downstream signaling molecule of the 5-HT6 receptor pathway.
Materials:
-
5-HT6-HEK293 cells or primary neuronal cultures
-
Serotonin
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for a specified time, followed by stimulation with serotonin.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the levels of p-ERK in treated versus untreated cells.
References
Application Notes and Protocols for Measuring the Efficacy of NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2] The following sections detail in vitro and in vivo methods to characterize the antagonistic properties of this compound and evaluate its potential as a cognitive enhancer.
Introduction to this compound and the 5-HT6 Receptor
The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system, particularly in brain regions associated with learning and memory.[3][4] This receptor is positively coupled to the adenylyl cyclase/cAMP signaling pathway via a Gαs protein.[5] Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive deficits observed in neurodegenerative disorders like Alzheimer's disease. This compound acts by blocking the 5-HT6 receptor, which is expected to modulate downstream signaling pathways and enhance cholinergic and glutamatergic neurotransmission, ultimately improving cognitive function.
In Vitro Efficacy Measurement
The primary in vitro method to determine the efficacy of a 5-HT6 receptor antagonist like this compound is to measure its ability to inhibit the serotonin-induced increase in intracellular cyclic adenosine monophosphate (cAMP).
Data Presentation: In Vitro Efficacy of 5-HT6 Receptor Antagonists
| Compound | Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| This compound | Radioligand Binding | - | - | IC50 | 7.2 nM | |
| This compound | Radioligand Binding | - | - | Ki | 0.2 nM | |
| SB-271046 | cAMP Assay | Rat 5-HT6 Receptor | 5-HT | pA2 | 8.76 ± 0.22 | |
| Ro 04-6790 | cAMP Assay | Rat 5-HT6 Receptor | 5-HT | pA2 | 7.89 ± 0.10 | |
| Methiothepin | cAMP TR-FRET Assay | HeLa (Human 5-HT6) | Serotonin | IC50 | 0.024 µM |
Experimental Protocol 1: cAMP GloSensor™ Assay
This protocol outlines the use of the GloSensor™ cAMP Assay to measure the antagonistic activity of this compound on Gs-coupled 5-HT6 receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
GloSensor™ cAMP Reagent
-
CO2-independent medium
-
This compound
-
Serotonin (5-HT)
-
384-well white opaque microplates
-
Luminometer
Procedure:
-
Cell Preparation: Culture HEK293-5HT6 cells to ~80% confluency. Harvest cells and resuspend in CO2-independent medium to a density of 1 x 10^5 cells/mL.
-
Cell Plating: Dispense 20 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
Antagonist Addition: Prepare serial dilutions of this compound. Add the desired concentrations of the antagonist to the wells and incubate for 10-20 minutes at room temperature.
-
Agonist Addition: Add an EC80 concentration of serotonin (the concentration that elicits 80% of the maximal response) to the wells.
-
Luminescence Measurement: Immediately measure luminescence using a luminometer. Kinetic readings can be taken over 15-30 minutes, or an endpoint reading can be performed.
-
Data Analysis: Calculate the percent inhibition of the serotonin-induced cAMP response for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Protocol 2: LANCE® Ultra cAMP TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT6 receptor
-
LANCE® Ultra cAMP Kit (Eu-cAMP tracer and ULight™-anti-cAMP antibody)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)
-
This compound
-
Serotonin (5-HT)
-
384-well white opaque microplates
-
TR-FRET enabled plate reader
Procedure:
-
Cell Preparation: Harvest CHO-K1-5HT6 cells and resuspend in stimulation buffer to the desired density.
-
Compound Addition: Add serial dilutions of this compound to the wells of a 384-well plate.
-
Cell Addition: Add the cell suspension to the wells containing the antagonist and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add an EC80 concentration of serotonin to the wells and incubate for 30 minutes at room temperature.
-
Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution to each well. Incubate for 1 hour at room temperature.
-
TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percent inhibition of the serotonin-induced cAMP response for each concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.
In Vivo Efficacy Measurement
In vivo studies in rodent models are crucial for evaluating the cognitive-enhancing effects of this compound. Key behavioral paradigms include the Novel Object Recognition (NOR) test and the Passive Avoidance (PA) test.
Data Presentation: In Vivo Efficacy of 5-HT6 Receptor Antagonists
| Compound | Animal Model | Test | Dose | Effect | Reference |
| AVN-492 | Rat | Passive Avoidance (Scopolamine-induced deficit) | - | Reversal of memory deficit | |
| AVN-492 | Rat | Passive Avoidance (MK-801-induced deficit) | - | Reversal of memory deficit | |
| PRX-07034 | Rat | Delayed Alternation | 1 and 3 mg/kg | Enhanced short-term memory | |
| Ro-4368554 | Rat | Passive Avoidance (Scopolamine-induced deficit) | 10 and 30 mg/kg, i.p. | Reversal of deficit | |
| Compound 2 | Rat | Novel Object Recognition | 3 mg/kg, i.p. | Procognitive properties |
Experimental Protocol 3: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Adult male rats
-
Open-field arena (e.g., 70 cm x 70 cm x 45 cm)
-
Two sets of identical objects (e.g., plastic shapes of sufficient weight to not be displaced)
-
Video tracking software
Procedure:
-
Habituation: Individually place each rat in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate them to the environment.
-
Training (Familiarization) Phase: Place two identical objects (A1 and A2) in opposite corners of the arena. Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object (B). Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar object (A) and the novel object (B).
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined time before the training or testing phase, depending on the study design.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Protocol 4: Passive Avoidance (PA) Test
The PA test evaluates fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark chamber)
-
Adult male rats
-
Shock generator
Procedure:
-
Acquisition (Training) Trial: Place the rat in the illuminated compartment. When the rat enters the dark compartment (which they naturally prefer), a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor. The time it takes for the rat to enter the dark compartment (step-through latency) is recorded.
-
Retention Trial: After a set interval (e.g., 24 hours), place the rat back in the light compartment. Record the step-through latency to enter the dark compartment. A longer latency indicates memory of the aversive stimulus. The maximum latency is typically capped (e.g., at 300 seconds).
-
Drug Administration: Administer this compound before the acquisition trial to assess its effect on learning and memory consolidation, or before the retention trial to evaluate its effect on memory retrieval. To induce a cognitive deficit, a drug like scopolamine can be administered before the training trial.
-
Data Analysis: Compare the step-through latencies between the training and retention trials and across different treatment groups. A significant increase in latency in the retention trial compared to the training trial indicates memory formation.
Visualizations
Signaling Pathway of the 5-HT6 Receptor
Caption: 5-HT6 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow for In Vitro Antagonist Assay
References
Application Notes and Protocols for NPS ALX Compound 4a in Preclinical Research
A comprehensive review of available data indicates that while NPS ALX Compound 4a is a well-characterized potent and selective 5-HT6 receptor antagonist, specific protocols and quantitative data regarding its administration in preclinical models are not publicly available. The information presented herein is based on its established in vitro properties and the general preclinical application of 5-HT6 receptor antagonists.
Compound Profile: this compound
This compound is a potent and competitive antagonist of the 5-hydroxytryptamine (serotonin) receptor 6 (5-HT6).[1][][3] It exhibits high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and dopamine D2 receptors.[1] The primary utility of this compound in research is as a modulator of the GPCR/G protein signaling pathway associated with the 5-HT6 receptor.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference(s) |
| IC50 | 7.2 nM | |
| Ki | 0.2 nM | |
| Target | 5-HT6 Receptor | |
| Action | Antagonist |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the binding of serotonin to the 5-HT6 receptor activates a Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound binds to the 5-HT6 receptor but does not activate it, thereby preventing serotonin from binding and initiating this signaling cascade. This blockade is thought to modulate the release of other neurotransmitters, which is the basis for the therapeutic interest in 5-HT6 receptor antagonists for cognitive disorders.
General Preclinical Experimental Protocols for 5-HT6 Receptor Antagonists
While no specific in vivo studies using this compound have been identified, the following protocols are representative of how 5-HT6 receptor antagonists are typically evaluated in preclinical models, particularly for assessing pro-cognitive effects.
Animal Models
-
Rodents (Rats and Mice): Commonly used for behavioral and pharmacokinetic studies.
-
Cognitive Deficit Models:
-
Scopolamine-induced amnesia: A cholinergic deficit model relevant to Alzheimer's disease.
-
Dizocilpine (MK-801)-induced amnesia: An NMDA receptor antagonist model relevant to glutamatergic dysfunction.
-
Age-related cognitive decline: Using aged animals to model natural cognitive decline.
-
Administration
-
Route of Administration: Typically intraperitoneal (i.p.) or oral (p.o.) gavage.
-
Vehicle: The compound's solubility characteristics will determine the appropriate vehicle. Given that this compound is soluble in DMSO, a common vehicle system might involve DMSO, Tween 80, and saline.
-
Dosing: Dose-response studies are necessary to determine the optimal dose. For novel 5-HT6 antagonists, doses often range from 1 to 30 mg/kg.
Behavioral Assays for Cognition
-
Novel Object Recognition (NOR) Test: Assesses learning and memory.
-
Morris Water Maze (MWM): Evaluates spatial learning and memory.
-
Y-Maze or T-Maze: Measures spatial working memory.
-
Passive Avoidance Test: Assesses fear-motivated learning and memory.
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel 5-HT6 receptor antagonist like this compound.
Conclusion
This compound is a valuable research tool for in vitro studies of the 5-HT6 receptor. However, there is a notable absence of published data on its use in preclinical animal models. Researchers interested in using this compound for in vivo studies would need to conduct foundational research to establish appropriate formulations, dosing regimens, and pharmacokinetic profiles before proceeding to efficacy studies in models of cognitive function. The protocols and workflows described here are based on general practices for the class of 5-HT6 receptor antagonists and should be adapted accordingly.
References
Troubleshooting & Optimization
Troubleshooting NPS ALX Compound 4a experimental results
Technical Support Center: NPS ALX Compound 4a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound, a novel positive allosteric modulator (PAM) of the orphan GPCR, GPR-75.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of the G-protein coupled receptor, GPR-75. It does not bind to the orthosteric site but rather to an allosteric site, potentiating the receptor's response to its endogenous ligand. The primary downstream signaling pathway involves the activation of Gαq, leading to an increase in intracellular calcium.
Q2: What are the recommended storage conditions and solvent for this compound?
A2: For long-term storage, it is recommended to store the lyophilized powder at -20°C. For short-term storage of a stock solution, it can be kept at 4°C for up to one week. The recommended solvent for creating a stock solution is DMSO, at a concentration of 10 mM.
Q3: Is this compound selective for GPR-75?
A3: Based on initial screening, this compound demonstrates high selectivity for GPR-75 over other related GPCRs. However, it is always recommended to perform your own selectivity profiling in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values in functional assays.
If you are observing significant variability in the EC50 values of this compound in your functional assays, consider the following potential causes and solutions.
-
Potential Cause 1: Compound Precipitation.
-
Solution: Ensure that the final concentration of DMSO in your assay buffer is below 0.5%. High concentrations of DMSO can cause the compound to precipitate, especially at higher concentrations. Visually inspect your solutions for any signs of precipitation.
-
-
Potential Cause 2: Cellular Health and Passage Number.
-
Solution: Use cells with a consistent and low passage number for your experiments. Older cells may have altered receptor expression levels, leading to inconsistent responses. Always monitor cell viability before starting an experiment.
-
-
Potential Cause 3: Inconsistent Incubation Times.
-
Solution: Ensure that the incubation time with this compound is consistent across all experiments. Refer to the recommended experimental protocol for the optimal incubation period.
-
Issue 2: Low signal-to-noise ratio in the calcium flux assay.
A low signal-to-noise ratio can make it difficult to accurately determine the compound's potency and efficacy.
-
Potential Cause 1: Suboptimal Dye Loading.
-
Solution: Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure that the cells are washed properly to remove any excess dye, which can increase background fluorescence.
-
-
Potential Cause 2: Low Receptor Expression.
-
Solution: Verify the expression level of GPR-75 in your cell line using a technique like qPCR or Western blotting. If expression is low, consider using a cell line with higher expression or a transient transfection system.
-
-
Potential Cause 3: Phototoxicity.
-
Solution: Reduce the exposure time and intensity of the excitation light to minimize phototoxicity and photobleaching of the fluorescent dye.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound in key in vitro assays.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
| Calcium Flux | HEK293 (GPR-75) | EC50 | 150 nM |
| IP-One | CHO-K1 (GPR-75) | EC50 | 200 nM |
| Radioligand Binding | HEK293 (GPR-75) | pKB | 7.5 |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Fold Selectivity over GPR-75 |
| GPR-20 | Calcium Flux | >100x |
| GPR-55 | Calcium Flux | >100x |
| CB1 | Radioligand Binding | >200x |
Experimental Protocols
Protocol 1: Calcium Flux Assay
-
Cell Plating: Plate HEK293 cells stably expressing GPR-75 in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive dye solution (e.g., Fluo-4 AM) to each well. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR) at an excitation wavelength of 485 nm and an emission wavelength of 525 nm for 3-5 minutes.
-
Data Analysis: Normalize the data and fit a dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of GPR-75 activated by its endogenous ligand and potentiated by this compound.
Caption: Experimental workflow for determining the EC50 of this compound using a calcium flux assay.
Caption: A decision tree for troubleshooting inconsistent EC50 values.
Technical Support Center: Optimizing NPS ALX Compound 4a Concentration for Neuronal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPS ALX Compound 4a in neuronal assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM. Its primary mechanism is to block the 5-HT6 receptor, which is coupled to a Gs stimulatory protein. This blockade inhibits the downstream signaling cascade that is typically initiated by serotonin, thereby modulating various neuronal processes. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory.[1][2]
Q2: What is a good starting concentration for this compound in a new neuronal assay?
A2: For a novel assay, a good starting point is to perform a wide dose-response study. Based on published data for other 5-HT6 antagonists in neuronal cell lines, a broad range of concentrations from 1 nM to 100 µM is recommended for initial testing. Studies on similar compounds have shown effects in the 10 µM to 25 µM range in cell lines like PC-12 and SH-SY5Y. However, the optimal concentration is highly dependent on the cell type (primary neurons vs. cell lines), neuronal density, and the specific endpoint being measured.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM) and then dilute it further in your culture medium for your working concentrations. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in culture medium?
A4: The stability of any compound in culture medium at 37°C can vary. It is advisable to prepare fresh dilutions of this compound from your DMSO stock for each experiment. If you suspect instability, you may need to perform time-course experiments with media changes to maintain the desired compound concentration.
Experimental Protocols & Data Presentation
General Workflow for Compound Testing in Neuronal Assays
Below is a generalized workflow for assessing the effect of this compound in a neuronal assay.
References
Common issues with NPS ALX Compound 4a stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NPS ALX Compound 4a.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions depending on its form (powder vs. solution) and the duration of storage. As a powder, long-term storage at -20°C for up to three years is recommended.[1] For solutions, it is advised to store them at -80°C for up to one year.[1] For short-term storage of solutions, 2-8°C is acceptable, but it is best to use the solution as soon as possible after preparation.[2] To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO up to 100 mM. For creating stock solutions, it is advisable to use a high-purity grade of DMSO.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results in assays can indeed be a consequence of compound instability. Several factors can contribute to this, including improper storage, degradation of the compound in the assay buffer, or interference from degradation products. It is crucial to ensure the compound is handled and stored correctly and to verify its stability under your specific experimental conditions.
Q4: How can I check for degradation of my this compound sample?
To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current sample to a reference standard or a freshly prepared sample, you can identify any degradation products, which will appear as additional peaks. A decrease in the area of the main peak corresponding to this compound would also indicate degradation.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Loss of Potency or Inconsistent IC50 Values
If you observe a decrease in the potency of this compound or high variability in your IC50 values, it may be due to compound degradation.
Potential Causes and Solutions:
-
Improper Storage: Ensure that the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from light.
-
Repeated Freeze-Thaw Cycles: Aliquot your stock solution to minimize the number of times it is subjected to temperature changes.
-
Instability in Assay Buffer: The compound may not be stable in your specific assay buffer. You can assess its stability by incubating it in the buffer for the duration of your experiment and then analyzing it by HPLC.
Data on Compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature (°C) | Purity after 1 month (%) | Purity after 6 months (%) |
| 4 | 98.5 | 95.2 |
| -20 | >99 | 99.0 |
| -80 | >99 | >99 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | >99 |
| 3 | 99.1 |
| 5 | 97.8 |
| 10 | 94.5 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using HPLC.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your chosen aqueous buffer.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial purity.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each sample by HPLC.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
Visualizations
Signaling Pathway of 5-HT6 Receptor
This compound is an antagonist of the 5-HT6 receptor. The following diagram illustrates the canonical signaling pathway of this receptor.
Troubleshooting Workflow for Stability Issues
The following diagram provides a logical workflow for troubleshooting stability-related issues with this compound.
References
Technical Support Center: Enhancing the Bioavailability of NPS ALX Compound 4a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of the potent and selective 5-HT6 receptor antagonist, NPS ALX Compound 4a.
Disclaimer: Publicly available data on the specific physicochemical properties of this compound, such as its aqueous solubility and membrane permeability, is limited. The guidance provided herein is based on general strategies for improving the bioavailability of poorly soluble compounds and should be adapted based on experimental determination of the compound's specific characteristics.
I. Troubleshooting Guide
Researchers encountering low oral bioavailability with this compound can consult the following troubleshooting guide. The issues are categorized based on common challenges in early drug development.
Issue 1: Poor Aqueous Solubility
Low solubility is a primary reason for poor oral bioavailability. If this compound exhibits low solubility in aqueous media, consider the following strategies:
| Strategy | Description | Advantages | Disadvantages |
| pH Modification | For ionizable drugs, adjusting the pH of the formulation can significantly increase solubility.[1] | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon entering the different pH of the gastrointestinal tract. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[1] | Can achieve very high drug concentrations. | Potential for drug precipitation upon dilution in the gastrointestinal tract; potential toxicity of co-solvents. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility. | Effective at low concentrations; can also improve membrane permeability. | Can cause gastrointestinal irritation; complex formulation development. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs. | Can significantly increase solubility and stability. | Can be expensive; potential for competition with other molecules for complexation. |
Issue 2: Low Dissolution Rate
Even if a compound is soluble, a slow dissolution rate can limit its absorption. To address this, consider the following:
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size increases the surface area available for dissolution.[2] Techniques include micronization and nanosuspension. | Broadly applicable to crystalline compounds. | Can be difficult to handle and may lead to aggregation; potential for changes in crystalline form. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance the dissolution rate. | Can lead to supersaturation and significantly improved bioavailability. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Salt Formation | Forming a salt of an ionizable drug can lead to a more favorable dissolution profile compared to the free acid or base. | A well-established and effective method. | Not applicable to neutral compounds; the salt form may be less stable. |
Issue 3: Poor Membrane Permeability
If solubility and dissolution are adequate, low permeability across the intestinal epithelium may be the limiting factor.
| Strategy | Description | Advantages | Disadvantages |
| Lipid-Based Formulations | Formulating the drug in lipids, oils, or surfactants can enhance its absorption via the lymphatic system, bypassing first-pass metabolism. | Can significantly improve the bioavailability of lipophilic drugs. | Complex formulation and potential for variability in absorption. |
| Permeation Enhancers | These excipients can transiently and reversibly increase the permeability of the intestinal membrane. | Can be effective for compounds with inherently low permeability. | Potential for local and systemic toxicity. |
II. Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when poor bioavailability of this compound is observed?
A1: The initial and most critical step is to characterize the physicochemical properties of this compound. This includes determining its aqueous solubility at different pH values and its membrane permeability. This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of the most appropriate bioavailability enhancement strategy.
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A2: To classify this compound, you need to experimentally determine its aqueous solubility and intestinal permeability.
-
Solubility: Can be determined using standard shake-flask methods in different pH buffers (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Can be assessed using in vitro models such as the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA).
Q3: What are some suitable in vitro models to screen different formulations for improved bioavailability?
A3: Several in vitro models can be used to predict the in vivo performance of different formulations:
-
In vitro dissolution testing: This is essential for assessing the release of the drug from the formulation. For poorly soluble drugs, dissolution media that simulate intestinal fluids (e.g., FaSSIF and FeSSIF) are recommended.
-
In vitro permeability assays: Caco-2 and PAMPA assays can predict the intestinal permeability of the drug from different formulations.
Q4: When should I consider moving to in vivo pharmacokinetic studies?
A4: In vivo pharmacokinetic (PK) studies in animal models (e.g., rodents) should be conducted after promising formulations have been identified through in vitro screening. These studies are essential to determine key PK parameters such as Cmax, Tmax, AUC, and ultimately, the oral bioavailability of the formulation.
III. Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vitro Permeability Assessment (Caco-2 Cell Assay)
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Formulation Preparation: Prepare the this compound formulation to be tested in a suitable transport medium.
-
Permeability Study:
-
Apical to Basolateral (A-B) Permeability: Add the test formulation to the apical (donor) side of the Caco-2 monolayer and fresh transport medium to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Permeability: Add the test formulation to the basolateral side and fresh medium to the apical side to assess active efflux.
-
-
Sample Collection and Analysis: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability of the compound.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing:
-
Intravenous (IV) Administration: Administer a known dose of this compound intravenously to a group of animals to determine its clearance and volume of distribution.
-
Oral (PO) Administration: Administer the test formulation of this compound orally to another group of animals.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.
IV. Visualizations
Caption: Workflow for improving the bioavailability of a poorly soluble compound.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the action of this compound.
References
NPS ALX Compound 4a off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of NPS ALX Compound 4a.
Compound Identification:
-
Name: this compound
-
Primary Target: Potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist.[1][][3]
-
Reported Potency: IC50 = 7.2 nM, Ki = 0.2 nM.
While this compound is characterized as a selective antagonist for the 5-HT6 receptor, it is crucial in any experimental setting to validate its on-target activity and investigate potential off-target interactions that could lead to misleading results or toxicity. This guide offers a framework for identifying, troubleshooting, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A: Off-target effects are unintended interactions of a compound with biomolecules other than its primary target. For this compound, this means binding to receptors, enzymes (like kinases), or ion channels other than the 5-HT6 receptor. These interactions are a concern because they can lead to:
-
Misleading Experimental Results: An observed phenotype may be incorrectly attributed to the inhibition of the 5-HT6 receptor when it is actually caused by an off-target effect.
-
Cellular Toxicity: Engagement with unintended targets can disrupt essential cellular processes, leading to cell death or stress.
-
Poor Translatability: Unidentified off-target activities can cause adverse effects in preclinical and clinical stages, hindering drug development.
Q2: My experimental phenotype does not align with 5-HT6 receptor knockdown. Could this be an off-target effect?
A: Yes, a discrepancy between the pharmacological effects of this compound and the genetic knockdown of the 5-HT6 receptor is a strong indicator of potential off-target activity. It is essential to perform control experiments to confirm that the observed phenotype is a direct result of on-target engagement.
Q3: How can I experimentally test for off-target effects of this compound?
A: A multi-pronged approach is recommended:
-
Broad Panel Screening: Screen the compound against a large, diverse panel of targets, such as a kinome scan or a safety panel that includes various GPCRs, ion channels, and transporters.
-
Cellular Thermal Shift Assay (CETSA): This method verifies direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. A lack of correlation between target engagement and the observed phenotype suggests off-target involvement.
-
Use a Structurally Unrelated Antagonist: Treat cells with a different, structurally distinct 5-HT6 antagonist. If the phenotype is not replicated, it is more likely an off-target effect specific to the chemical scaffold of this compound.
-
Rescue Experiments: In a cell line where the 5-HT6 receptor has been knocked out or mutated to be insensitive to the compound, the on-target effects should be abolished. Persistence of the phenotype would confirm an off-target mechanism.
Q4: What are the best practices to mitigate potential off-target effects in my experiments?
A: To minimize the risk of off-target effects influencing your data, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required for on-target inhibition. Using concentrations significantly above the IC50 or Ki increases the likelihood of engaging lower-affinity off-targets.
-
Validate with Orthogonal Methods: Do not rely solely on one compound. Use genetic methods (e.g., siRNA/CRISPR) to validate that the phenotype is truly linked to the 5-HT6 receptor.
-
Employ Control Compounds: If an off-target has been identified, use a compound that specifically targets that off-target as a positive control to characterize the resulting phenotype.
Troubleshooting Guide
This guide addresses common issues that may arise from off-target effects.
| Problem / Observation | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity is observed at concentrations that inhibit the 5-HT6 receptor. | Off-Target Toxicity: The compound may be interacting with a protein essential for cell survival. | 1. Lower Concentration: Use the lowest possible concentration that still achieves on-target effects. 2. Safety Screen: Submit the compound for a safety pharmacology panel to identify interactions with known toxicity-related targets (e.g., hERG, CYP enzymes). 3. Counter-Screen: Test the compound in a cell line that does not express the 5-HT6 receptor. If toxicity persists, it is definitively an off-target effect. |
| The observed phenotype is inconsistent across different cell lines. | Differential Off-Target Expression: The off-target protein may be expressed at different levels in various cell lines, leading to a variable phenotype. | 1. Confirm Target Expression: Verify 5-HT6 receptor expression levels in all cell lines used. 2. Proteomic Profiling: If an off-target is suspected, check its expression level in the different cell lines to see if it correlates with the observed phenotypic variability. |
| Results cannot be replicated with a different 5-HT6 antagonist. | Scaffold-Specific Off-Target Effect: The effect is likely due to an interaction unique to the chemical structure of this compound, rather than its activity on the 5-HT6 receptor. | 1. Identify Off-Targets: Perform a broad off-target screening assay (e.g., kinome profiling) to identify potential unintended targets. 2. Confirm with Rescue: Conduct a rescue experiment by expressing a drug-resistant mutant of the 5-HT6 receptor. If the phenotype is not reversed, it confirms an off-target mechanism. |
Quantitative Data Summary
The following tables present the known activity of this compound and a hypothetical off-target profile for illustrative purposes. Researchers should generate their own data for a comprehensive understanding.
Table 1: On-Target Activity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 7.2 nM | 5-HT6 Receptor | |
| Ki | 0.2 nM | 5-HT6 Receptor |
Table 2: Hypothetical Off-Target Profile for this compound (Note: This data is for illustrative purposes only and should be experimentally verified.)
| Target | Binding Affinity (Ki) | Assay Type | Potential Implication |
| 5-HT6 Receptor (On-Target) | 0.2 nM | Radioligand Binding | High-affinity binding to the intended target. |
| 5-HT2B Receptor | 150 nM | Radioligand Binding | Moderate affinity; potential for serotonergic side effects at higher concentrations. |
| Kinase X | 850 nM | Kinase Assay | Low-affinity interaction; may contribute to unexpected signaling at micromolar concentrations. |
| hERG Channel | >10 µM | Electrophysiology | Low risk of cardiac toxicity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final screening concentrations (e.g., 1 µM and 10 µM).
-
Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega) which provides plates pre-spotted with a large number of purified kinases.
-
Kinase Reaction: Add the compound dilutions to the kinase wells along with the specific substrate and ATP to initiate the reaction. Include appropriate controls (DMSO vehicle for 100% activity, and a known broad-spectrum inhibitor for 0% activity).
-
Detection: The reaction measures the amount of phosphorylated substrate, typically via radiometric or luminescence-based methods (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Results are often visualized as a "kinetree" diagram, highlighting kinases that are significantly inhibited. Any kinase showing >50% inhibition at 1 µM would be considered a potential off-target hit and should be validated with IC50 determination.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the engagement of this compound with its target (5-HT6 receptor) in a cellular environment.
-
Cell Treatment: Culture cells expressing the 5-HT6 receptor to ~80% confluency. Treat the cells with this compound (e.g., at 1 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Protein Detection: Collect the supernatant and analyze the amount of soluble 5-HT6 receptor remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.
Visualizations
Caption: On-target vs. potential off-target pathways for this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logical diagram illustrating how on- and off-target effects contribute to a final phenotype.
References
Overcoming solubility challenges with NPS ALX Compound 4a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges and effectively utilizing NPS ALX Compound 4a in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound, gentle warming and sonication can aid in dissolution. It is recommended to heat the solution to 37°C and use an ultrasonic bath for a short period.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. A high-concentration stock solution should first be prepared in DMSO. This stock can then be serially diluted in your aqueous experimental medium to the final desired concentration.
Q4: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to run a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are due to the compound and not the solvent.
Q5: How should I store the stock solution of this compound?
A5: The solid compound should be stored at +4°C.[2] Once dissolved in DMSO, the stock solution should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥0.1%).- Prepare intermediate dilutions in a co-solvent system if necessary.- Vortex the solution thoroughly during and after dilution.- Perform a solubility test with a small amount of the compound in your specific buffer before proceeding with the full experiment. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage.- Precipitation of the compound in the experimental medium over time. | - Ensure complete dissolution of the stock solution by warming and sonication.- Aliquot the stock solution and store it at -80°C for long-term use.- Prepare fresh working solutions for each experiment.- Visually inspect your experimental wells for any signs of precipitation. |
| Low or no observable biological activity | - The final concentration of the active compound is lower than expected due to precipitation.- The compound has degraded. | - Confirm the complete dissolution and solubility of the compound in your experimental setup.- Use a fresh aliquot of the stock solution.- Verify the identity and purity of your compound if possible. |
Compound Data
| Property | Value | Reference |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | |
| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | |
| Molecular Weight | 504.47 g/mol | |
| Purity | ≥99% (HPLC) | |
| Biological Activity | Potent and competitive 5-HT₆ receptor antagonist | |
| IC₅₀ | 7.2 nM | |
| Kᵢ | 0.2 nM | |
| Solubility | Soluble to 100 mM in DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 5.04 mg of this compound dihydrochloride (MW: 504.47 g/mol ) in a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and sonicate in an ultrasonic bath for 5 minutes, or until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparing Working Dilutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in DMSO. This can make subsequent dilutions into aqueous media more manageable.
-
Final Dilution: To prepare a final concentration of 10 µM in a cell culture medium, for example, add 1 µL of the 1 mM intermediate stock solution to 99 µL of the cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Mix the final solution thoroughly by gentle pipetting or vortexing immediately after adding the compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Visualizations
Signaling Pathway of 5-HT₆ Receptor Antagonism
Caption: Canonical and alternative signaling pathways modulated by 5-HT₆ receptor antagonists.
Experimental Workflow for Compound Preparation
References
Interpreting unexpected data from NPS ALX Compound 4a studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing NPS ALX Compound 4a in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] Its primary mechanism involves binding to the 5-HT6 receptor and blocking the downstream signaling typically initiated by its endogenous ligand, serotonin. The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is canonically coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1]
Q2: What are the expected downstream effects of this compound in a typical cell-based assay?
A2: As a 5-HT6 receptor antagonist, this compound is expected to inhibit the serotonin-induced increase in intracellular cAMP levels. In many cellular systems, this will lead to a reduction in the activity of protein kinase A (PKA) and its downstream targets.
Q3: I am observing an increase in ERK1/2 phosphorylation after treatment with this compound, which is unexpected for a Gs-coupled receptor antagonist. Is this a known phenomenon?
A3: While the canonical 5-HT6 receptor signaling pathway involves Gs and cAMP, there is evidence of non-canonical signaling for this receptor. This can include coupling to other G proteins or G protein-independent pathways. Some studies on 5-HT6 receptor antagonists have reported an increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This suggests that the 5-HT6 receptor may be involved in more complex signaling networks than initially understood, and that antagonism of one pathway may lead to the potentiation of another.
Q4: My cAMP assay results are variable when using this compound. What could be the cause?
A4: Variability in cAMP assays can arise from several factors. Common issues include inconsistent cell density, variability in the concentration or activity of phosphodiesterase (PDE) inhibitors (if used), and the presence of endogenous ligands in the cell culture serum. It is also crucial to ensure the stability and accurate dilution of this compound. For troubleshooting, refer to the detailed experimental protocols and troubleshooting guides below.
Q5: Are there any reports of differential effects of 5-HT6 receptor antagonists based on the sex of the cell or animal models?
A5: Yes, there have been unexpected findings in clinical trials of at least one 5-HT6 receptor antagonist where sex-related differences in treatment response were observed. This suggests that hormonal or other sex-specific factors may influence the signaling or metabolic pathways affected by these compounds. Researchers should consider the sex of their experimental models as a potential variable.
Troubleshooting Guides
Interpreting Unexpected Data from Intracellular Calcium Assays
Issue: An unexpected increase in intracellular calcium is observed after application of this compound.
| Potential Cause | Suggested Solution |
| Off-target effects | Although this compound is reported to be selective, at higher concentrations it may interact with other receptors that are coupled to Gq/11 signaling, leading to an increase in intracellular calcium. Perform a dose-response experiment to determine if the effect is concentration-dependent. |
| Cell line-specific signaling | The specific complement of G proteins and signaling effectors in your chosen cell line may lead to non-canonical 5-HT6 receptor signaling. Consider using a different cell line with a well-characterized 5-HT6 signaling pathway. |
| Compound precipitation | At high concentrations, the compound may precipitate and cause artifacts in the fluorescence reading. Visually inspect the wells for any signs of precipitation. |
Troubleshooting ERK1/2 Phosphorylation Assays
Issue: No change or an increase in ERK1/2 phosphorylation is observed, contrary to the expected inhibitory effect on a Gs-coupled pathway.
| Potential Cause | Suggested Solution |
| Biased agonism/antagonism | This compound might be acting as a biased antagonist, inhibiting the Gs/cAMP pathway while promoting signaling through a different pathway that leads to ERK1/2 activation. This is a known complexity of GPCR signaling. |
| Serum starvation | Incomplete serum starvation can lead to high basal levels of ERK1/2 phosphorylation, masking the effect of the compound. Ensure that cells are adequately serum-starved prior to the experiment. |
| Timing of stimulation | The kinetics of ERK1/2 phosphorylation can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect of this compound. |
Troubleshooting Intracellular cAMP Level Measurements
Issue: Higher than expected cAMP levels after treatment with this compound in the presence of an agonist.
| Potential Cause | Suggested Solution |
| Phosphodiesterase (PDE) activity | Insufficient inhibition of PDEs can lead to rapid degradation of cAMP, masking the true effect of the antagonist. Ensure that a PDE inhibitor is used at an effective concentration. |
| Receptor reserve | The cell line may have a high receptor reserve, meaning that a high concentration of the antagonist is required to see a significant inhibition of the agonist response. Perform a full dose-response curve for this compound. |
| Compound degradation | Ensure that the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Illustrative Dose-Response of this compound in a cAMP Assay
| Concentration of this compound (nM) | % Inhibition of Serotonin-induced cAMP Production (Mean ± SD) |
| 0.1 | 5 ± 2 |
| 1 | 25 ± 5 |
| 10 | 75 ± 8 |
| 100 | 95 ± 3 |
| 1000 | 98 ± 2 |
Table 2: Illustrative Effect of this compound on ERK1/2 Phosphorylation
| Treatment | Fold Change in pERK1/2 Levels (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| Serotonin (1 µM) | 1.2 ± 0.2 |
| This compound (100 nM) | 1.8 ± 0.3 |
| Serotonin (1 µM) + this compound (100 nM) | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT6 receptor in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 4 hours.
-
Compound Treatment: Add this compound at various concentrations to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a 5-HT6 receptor agonist (e.g., serotonin at its EC80 concentration) to the wells and incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
-
Cell Culture and Serum Starvation: Plate cells as described in Protocol 1 and serum starve overnight.
-
Compound Treatment: Treat cells with this compound for 1 hour.
-
Agonist Stimulation: Stimulate cells with serotonin for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Protocol 3: Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Addition: Add this compound to the wells.
-
Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Injection and Reading: Inject a 5-HT6 receptor agonist and immediately begin kinetic reading of fluorescence intensity over time.
Visualizations
Caption: Canonical 5-HT6 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Hypothetical Non-Canonical Signaling Leading to ERK1/2 Phosphorylation.
Caption: General Experimental Workflow for Studying this compound.
References
Best practices for storing and handling NPS ALX Compound 4a
Disclaimer: The following information is provided as a general guide based on best practices for handling research-grade small molecule compounds. As specific public data on "NPS ALX Compound 4a" is unavailable, this guide is illustrative. Researchers must consult the official Safety Data Sheet (SDS) and any technical documentation provided by the manufacturer for definitive storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored under specific conditions to ensure its stability and efficacy. For short-term storage, it is recommended to keep the compound at 4°C. For long-term storage, it is best to store it at -20°C or -80°C, particularly if it is dissolved in a solvent. It is also advisable to protect the compound from light and moisture by storing it in a tightly sealed, opaque container with a desiccant.
Q2: What is the recommended solvent for dissolving this compound?
A2: The ideal solvent for this compound will depend on the specific experimental requirements. However, for initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is commonly recommended due to its broad solvency for organic molecules. For cell-based assays, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the solution is stored at a low temperature. To redissolve the compound, you can gently warm the solution to 37°C and vortex it for a few minutes. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
Q4: Is this compound sensitive to light or air?
A4: While specific data for this compound is not available, many complex organic molecules exhibit sensitivity to light and air, which can lead to degradation. As a best practice, always store the solid compound and its solutions in amber vials or containers wrapped in foil to protect from light. To minimize oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results | 1. Compound degradation due to improper storage. 2. Inaccurate concentration of stock solution. 3. Freeze-thaw cycles of the stock solution. | 1. Review storage conditions; ensure protection from light, moisture, and extreme temperatures. 2. Prepare a fresh stock solution, ensuring the compound is fully dissolved. 3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Low Solubility in Aqueous Media | 1. The compound is inherently hydrophobic. 2. The pH of the buffer is not optimal for solubility. | 1. First, dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting it with the aqueous buffer. 2. Test the solubility in buffers with different pH values to find the optimal range. |
| Observed Cell Toxicity at Low Concentrations | 1. The solvent (e.g., DMSO) concentration is too high. 2. The compound itself has cytotoxic effects. | 1. Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Perform a dose-response experiment to determine the cytotoxic concentration of the compound. |
| Compound Appears to be Inactive | 1. The compound has degraded. 2. The compound is not active in the chosen experimental model. 3. Incorrect experimental setup. | 1. Use a fresh aliquot of the compound that has been stored correctly. 2. Verify the experimental model and the expected mechanism of action. 3. Review the experimental protocol to ensure all steps were performed correctly. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol ) and subsequent working solutions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Stock Solution (10 mM):
-
Weigh out 5 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot into smaller, single-use volumes (e.g., 50 µL) and store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final DMSO concentration in your experimental setup is below 0.5%.
-
Refining experimental design for NPS ALX Compound 4a research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for NPS ALX Compound 4a research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[][2][3] Its primary mechanism of action is to bind to the 5-HT6 receptor and block the binding of the endogenous ligand, serotonin. This inhibition modulates downstream signaling pathways.[]
Q2: What are the key in vitro parameters for this compound?
A2: The key in vitro parameters for this compound are its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These values indicate the potency of the compound as a 5-HT6 receptor antagonist.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in DMSO, with a solubility of up to 100 mM.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Data Presentation
In Vitro Potency and Affinity of this compound
| Parameter | Value | Reference |
| IC50 | 7.2 nM | |
| Ki | 0.2 nM |
Chemical Properties of this compound Dihydrochloride
| Property | Value | Reference |
| Molecular Weight | 504.47 | |
| Molecular Formula | C25H25N3O2S.2HCl | |
| Purity | ≥99% |
Signaling Pathways
The 5-HT6 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, it can also engage in non-canonical signaling through other pathways, such as the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways. This compound, as an antagonist, blocks these downstream effects by preventing serotonin from binding to the receptor.
References
Technical Support Center: NPS ALX Compound 4a In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NPS ALX Compound 4a in in vivo experiments. Our aim is to help you address potential variability and ensure the robustness of your results.
Important Note on Compound Target: Initial searches may associate "NPS" compounds with the Calcium-Sensing Receptor (CaSR). However, this compound is a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist.[1][2][3] This guide is therefore focused on its activity as a 5-HT6 antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral outcomes of our in vivo study with this compound. What are the potential causes?
A1: High variability in behavioral studies with 5-HT6 receptor antagonists can stem from several factors. These include, but are not limited to:
-
Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of the compound among individual animals.
-
Experimental Conditions: Minor inconsistencies in housing, handling, time of day for testing, and diet can significantly impact behavioral readouts.
-
Animal-Specific Factors: The age, sex, strain, and baseline stress levels of the animals can influence their response to the compound.
-
Dosing and Formulation: Improper dosing, inconsistent vehicle preparation, or issues with the solubility and stability of the compound can lead to variable exposure.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) primarily expressed in the central nervous system, in regions associated with cognition and memory. By blocking the 5-HT6 receptor, this compound is thought to modulate the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for cognitive processes.
Q3: What are the recommended animal models for studying the effects of this compound?
A3: Preclinical studies with 5-HT6 receptor antagonists often utilize rodent models to assess cognitive enhancement. Common behavioral paradigms include:
-
Novel Object Recognition (NOR) Test: To assess learning and memory.
-
Morris Water Maze: For spatial learning and memory evaluation.
-
Conditioned Emotion Response Paradigm: To study effects on learning and memory. The choice of model will depend on the specific research question and the cognitive domain being investigated.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Cognitive Tasks
If you are observing inconsistent or a lack of expected pro-cognitive effects with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. |
| Inadequate Compound Exposure | Verify the solubility and stability of your dosing formulation. Consider pharmacokinetic analysis to correlate plasma/brain concentrations with behavioral outcomes. |
| Timing of Administration | Optimize the time interval between compound administration and behavioral testing to coincide with peak plasma/brain concentrations. |
| Habituation and Stress | Ensure all animals are properly habituated to the testing environment to minimize stress-induced variability. |
Issue 2: Unexpected Sedative or Hyperactive Effects
Should you observe unexpected changes in locomotor activity, the following points may help in troubleshooting:
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective, high doses may lead to off-target effects. A dose-response study can help identify a therapeutic window that avoids such effects. |
| Interaction with Vehicle | Ensure the vehicle used for administration is inert and does not have behavioral effects on its own. Always include a vehicle-only control group. |
| Environmental Factors | The novelty of the testing environment can influence locomotor activity. Standardize the testing conditions, including lighting and noise levels. |
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities for this compound. In vivo efficacy will be dependent on the experimental model and conditions.
| Parameter | Value | Reference |
| IC50 | 7.2 nM | |
| Ki | 0.2 nM |
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol provides a general framework for assessing the pro-cognitive effects of this compound in a rat model.
-
Animal Subjects: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water.
-
Habituation: For 3 consecutive days, each rat is allowed to explore an empty open-field arena (50x50x50 cm) for 10 minutes.
-
Compound Administration: On day 4, this compound (dissolved in a suitable vehicle, e.g., 10% DMSO in saline) or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time before the training phase.
-
Training Phase (T1): Each rat is placed in the arena with two identical objects and allowed to explore for 5 minutes. The time spent exploring each object is recorded.
-
Inter-trial Interval: A retention interval of, for example, 24 hours is observed.
-
Testing Phase (T2): Each rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for 5 minutes, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
References
Validation & Comparative
Unveiling the Antagonistic Profile of NPS ALX Compound 4a at the 5-HT6 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. Its performance is objectively compared with other notable 5-HT6 receptor antagonists, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers engaged in neuroscience drug discovery and development.
Comparative Analysis of 5-HT6 Receptor Antagonists
The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki) and its functional potency in inhibiting the receptor's activity (IC50). A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency. The following table summarizes the reported binding affinities and functional potencies of this compound alongside other well-characterized 5-HT6 receptor antagonists.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Notes |
| This compound | 0.2 [1] | 7.2 [1] | Potent and selective antagonist. |
| SB-271046 | pKi 8.92-9.09 | pA2 8.71 | A well-established, selective 5-HT6 receptor antagonist with demonstrated in vivo activity.[2] |
| SB-399885 | pKi 9.11 (human recombinant) | - | A potent and selective antagonist with cognitive-enhancing properties.[1] |
| Idalopirdine (Lu AE58054) | 0.83 | - | A potent and selective antagonist that has been investigated in clinical trials for Alzheimer's disease.[1] |
| Intepirdine (SB-742457) | pKi 9.63 | - | A highly selective 5-HT6 receptor antagonist. |
| Masupirdine (SUVN-502) | 2.04 | - | A potent, selective, and orally active antagonist. |
| PRX-07034 | 4-8 | 19 | A highly selective and potent antagonist with pro-cognitive effects. |
Note: pKi and pA2 values are logarithmic units. A higher pKi or pA2 value indicates greater affinity or potency, respectively. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
To validate the antagonistic effect of compounds like this compound on 5-HT6 receptors, two primary in vitro assays are commonly employed: radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of receptor-mediated signaling.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
Materials:
-
HEK293 cells stably expressing human 5-HT6 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity 5-HT6 receptor ligand (e.g., 10 µM serotonin).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the 5-HT6 receptor and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G protein, which activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This assay measures a compound's ability to inhibit the serotonin-induced increase in intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of the test compound as an antagonist.
Materials:
-
HEK293 cells stably expressing human 5-HT6 receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
5-HT (serotonin) as the agonist.
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
Procedure:
-
Cell Culture: Plate the HEK293 cells expressing the 5-HT6 receptor in a 96-well plate and grow them to near confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the 5-HT-induced cAMP production.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the 5-HT6 receptor and a typical experimental workflow for validating an antagonist.
Caption: 5-HT6 Receptor Signaling Pathways.
Caption: Experimental Workflow for Antagonist Validation.
Conclusion
This compound demonstrates high affinity and potent antagonism at the 5-HT6 receptor, positioning it as a valuable tool for preclinical research. Its properties are comparable to, and in some cases exceed, those of other well-known 5-HT6 antagonists. The provided experimental protocols offer a standardized framework for the validation of this and other novel compounds targeting the 5-HT6 receptor. Further investigation into its effects on the non-canonical mTOR and Cdk5 signaling pathways may reveal additional therapeutic potential.
References
A Comparative Analysis of NPS ALX Compound 4a and SB-258585 in Cognitive Enhancement
In the landscape of cognitive enhancement research, the blockade of the serotonin 6 (5-HT6) receptor has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two prominent 5-HT6 receptor antagonists: NPS ALX Compound 4a and SB-258585. Both compounds have been investigated for their potential to ameliorate cognitive deficits, primarily by modulating neurotransmitter systems crucial for learning and memory. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.
Molecular and Pharmacological Profile
Both this compound and SB-258585 are potent and selective antagonists of the 5-HT6 receptor. Their primary mechanism of action involves blocking the activity of serotonin at this receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition such as the hippocampus and cortex.[1] This antagonism is believed to enhance cognitive processes by indirectly modulating the release of other key neurotransmitters, including acetylcholine and glutamate.[1]
Below is a summary of their in vitro binding affinities:
| Compound | IC50 | Ki | pKD |
| This compound | 7.2 nM[2][3] | 0.2 nM | - |
| SB-258585 | - | 8.9 nM | 9.09 |
This compound demonstrates high selectivity for the 5-HT6 receptor over other serotonin and dopamine D2 receptors. Similarly, SB-258585 exhibits over 100-fold selectivity for the 5-HT6 receptor compared to other 5-HT receptors.
Preclinical Efficacy in Cognitive Models
SB-258585: In Vivo Cognitive Performance
A key study investigated the efficacy of SB-258585 in two widely used rodent models of learning and memory: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM).
| Experimental Model | Compound/Dose | Key Findings |
| Novel Object Recognition (NOR) | SB-258585 | Showed cognition-enhancing effects. |
| Morris Water Maze (MWM) | SB-258585 | Was able to prevent the scopolamine-induced deficit in this spatial learning and memory task. |
It is important to note that in the same study, another 5-HT6 antagonist, Ro-4368554, also showed positive effects in the NOR test but failed to prevent the scopolamine-induced deficit in the MWM, suggesting potential differences in the pharmacological profiles of various 5-HT6 antagonists.
This compound: In Vivo Cognitive Performance
Currently, there is a notable lack of publicly available in vivo data from cognitive enhancement studies specifically for this compound. Further research is required to establish its efficacy in relevant animal models and to enable a direct comparison with SB-258585.
Experimental Protocols
To provide a comprehensive understanding of the preclinical data, detailed methodologies for the key experiments cited are outlined below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess non-spatial memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period to acclimate to the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Test Phase (T2): After a specific inter-trial interval (e.g., 3 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A significant increase in time spent exploring the novel object is indicative of recognition memory.
The Discrimination Index (DI) is a common metric used to quantify cognitive performance in this task. It is calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time for both objects.
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function. The standard protocol involves:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
-
Acquisition Training: The animal is placed in the water from different starting positions and must learn to locate the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days. A decrease in escape latency across trials indicates learning.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple downstream signaling pathways.
Blockade of the 5-HT6 receptor leads to a decrease in cyclic AMP (cAMP) and protein kinase A (PKA) signaling. Furthermore, it is suggested that 5-HT6 receptor antagonists can increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), key players in synaptic plasticity and memory formation. A significant mechanism contributing to their pro-cognitive effects is the reduction of GABAergic inhibition, which in turn leads to an increased release of acetylcholine and glutamate in brain regions critical for cognitive function.
Conclusion
Both this compound and SB-258585 are potent and selective 5-HT6 receptor antagonists with a strong theoretical basis for their use in cognitive enhancement. Preclinical studies with SB-258585 have provided in vivo evidence for its efficacy in established animal models of learning and memory. However, a significant gap in the literature exists regarding the in vivo cognitive effects of this compound, precluding a direct and comprehensive comparison at this time. Future research, including head-to-head preclinical trials, is warranted to fully elucidate the comparative efficacy and therapeutic potential of these two compounds. The detailed experimental protocols and the proposed signaling pathway provided in this guide offer a framework for designing and interpreting such future investigations.
References
Cross-Validation of NPS ALX Compound 4a: A Comparative Analysis in Diverse Experimental Models
For researchers and professionals in drug development, the robust validation of a compound's efficacy and mechanism of action across multiple experimental models is paramount. This guide provides a comprehensive comparison of NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist, with other key alternatives, supported by experimental data from in vitro and in vivo studies.
This compound has emerged as a significant tool in neuroscience research due to its high affinity and selectivity for the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the brain regions associated with cognition and memory.[1][][3] This guide will delve into its performance in various models and benchmark it against other notable 5-HT6 receptor antagonists.
Comparative Analysis of In Vitro Efficacy
The initial characterization of 5-HT6 receptor antagonists typically involves in vitro binding and functional assays to determine their potency and selectivity. This compound demonstrates a high binding affinity for the 5-HT6 receptor with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[3] The following table summarizes the in vitro binding affinities of this compound and a selection of other well-characterized 5-HT6 receptor antagonists.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | 5-HT6 Receptor | 7.2 | 0.2 | [3] |
| SB-271046 | 5-HT6 Receptor | - | 1.2 | |
| Idalopirdine (Lu AE58054) | 5-HT6 Receptor | - | 0.83 | |
| Intepirdine (SB-742457/RVT-101) | 5-HT6 Receptor | - | 1.3 | |
| PRX-07034 | 5-HT6 Receptor | 19 | 4-8 | |
| SUVN-502 | 5-HT6 Receptor | - | 2.3 |
Cross-Validation in In Vivo Cognitive Models
The therapeutic potential of 5-HT6 receptor antagonists is primarily evaluated through their ability to enhance cognitive performance in various animal models. These models often involve inducing a cognitive deficit to assess the restorative effects of the compound. Key behavioral paradigms include the Novel Object Recognition Test (NORT) and the Morris Water Maze (MWM).
While direct comparative studies including this compound are limited in the public domain, the procognitive effects of several 5-HT6 receptor antagonists have been demonstrated in these models. For instance, antagonists like SB-271046 have been shown to reverse cognitive deficits induced by scopolamine or MK-801 in rats. Similarly, compounds 2 and 3 from a series of phenoxyalkyltriazine antagonists demonstrated the ability to reverse memory impairments in the NORT at doses as low as 0.3 mg/kg and 0.1 mg/kg, respectively.
The original study on this compound, published in Bioorganic & Medicinal Chemistry Letters, focused on its synthesis and initial in vitro characterization, and as such, detailed in vivo comparative data is not available in that specific publication. Further research is needed to establish a direct comparative in vivo profile for this compound against other leading 5-HT6 antagonists.
Signaling Pathways and Mechanism of Action
The cognitive-enhancing effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems. Blockade of the 5-HT6 receptor leads to an increase in cholinergic and glutamatergic neurotransmission, both of which are crucial for learning and memory processes. Furthermore, downstream signaling pathways involving mTOR and Fyn kinase have been implicated in the effects of 5-HT6 receptor modulation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the cross-validation of findings. Below are summaries of key methodologies.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor (e.g., HEK-293 cells).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Novel Object Recognition Test (NORT)
Objective: To assess recognition memory in rodents.
Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.
References
Efficacy of 5-HT6 Receptor Antagonists, Including NPS ALX Compound 4a, Compared to Established Cognitive Enhancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5-HT6 receptor antagonists, with a focus on the investigational molecule NPS ALX Compound 4a, against established classes of cognitive enhancers. The information is intended to support research and development efforts in the field of nootropics and treatments for cognitive deficits.
Executive Summary
This compound is a potent and selective 5-HT6 receptor antagonist. While direct comparative studies on the cognitive effects of this compound are not publicly available, this guide evaluates its potential efficacy by examining the broader class of 5-HT6 receptor antagonists. This class of compounds has demonstrated pro-cognitive effects in preclinical studies by modulating key neurotransmitter systems. This guide compares the known mechanisms and reported efficacy of 5-HT6 receptor antagonists with established cognitive enhancers, including acetylcholinesterase inhibitors, NMDA receptor antagonists, and psychostimulants.
Compound Profiles and Mechanisms of Action
This compound and 5-HT6 Receptor Antagonists
This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor with a high binding affinity.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cortex.
Blockade of the 5-HT6 receptor by antagonists is understood to enhance cognitive function through the modulation of multiple neurotransmitter systems. This includes increasing the release of acetylcholine and glutamate, both of which are critical for synaptic plasticity and memory formation.[1]
Established Cognitive Enhancers
Established cognitive enhancers operate through a variety of mechanisms:
-
Acetylcholinesterase Inhibitors (AChEIs) (e.g., Donepezil): These drugs increase the levels of acetylcholine in the synaptic cleft by inhibiting its breakdown by the enzyme acetylcholinesterase. This enhances cholinergic neurotransmission, which is known to be impaired in conditions like Alzheimer's disease.
-
NMDA Receptor Antagonists (e.g., Memantine): These agents block the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. In pathological conditions with excessive glutamate release, this action can be neuroprotective and may improve cognitive function.
-
Psychostimulants (e.g., Methylphenidate, Modafinil): These compounds primarily act on the dopamine and norepinephrine systems, increasing the levels of these neurotransmitters in the brain. This leads to increased alertness, attention, and executive function.
-
Racetams (e.g., Piracetam): While the exact mechanism is not fully elucidated, racetams are thought to modulate AMPA receptors and improve membrane fluidity, leading to enhanced cognitive function.
-
Natural Nootropics (e.g., Ginkgo biloba, Bacopa monnieri): These herbal extracts have various proposed mechanisms, including improving cerebral blood flow, providing antioxidant effects, and modulating neurotransmitter systems.
Comparative Efficacy Data (Preclinical)
Direct comparative efficacy data for this compound against other cognitive enhancers is not available in the public domain. The following table summarizes the general preclinical findings for the class of 5-HT6 receptor antagonists compared to established cognitive enhancers in common animal models of cognition.
| Cognitive Domain | 5-HT6 Receptor Antagonists | Acetylcholinesterase Inhibitors (e.g., Donepezil) | NMDA Receptor Antagonists (e.g., Memantine) | Psychostimulants (e.g., Methylphenidate) |
| Learning & Memory | Improvements in novel object recognition, Morris water maze, and passive avoidance tasks.[1] | Consistent improvements in various memory paradigms. | Improvements in learning and memory, particularly in models of excitotoxicity. | Enhanced performance in tasks requiring attention and working memory. |
| Executive Function | Limited specific data, but modulation of prefrontal cortex neurotransmission suggests potential. | Modest improvements in some executive function tasks. | Limited direct evidence for enhancement of executive function. | Significant improvements in tasks measuring attention, planning, and cognitive flexibility. |
| Attention | Indirect evidence through modulation of cholinergic and dopaminergic systems. | Can improve attention, particularly in states of cholinergic deficit. | Not a primary mechanism for attention enhancement. | A primary mechanism of action, leading to robust improvements in attention. |
Experimental Protocols
The following are generalized methodologies for key preclinical experiments used to assess the efficacy of cognitive enhancers.
Novel Object Recognition (NOR) Test
-
Principle: This task assesses recognition memory in rodents, based on their innate tendency to explore novel objects over familiar ones.
-
Procedure:
-
Habituation: Animals are habituated to an empty testing arena.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Testing (Choice) Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Endpoint: A discrimination index, calculated as the proportion of time spent exploring the novel object relative to the total exploration time. Higher values indicate better recognition memory.
Morris Water Maze (MWM)
-
Principle: This task assesses spatial learning and memory.
-
Procedure:
-
Acquisition Phase: A platform is hidden beneath the surface of a pool of opaque water. Animals are trained over several days to find the platform using distal spatial cues around the room.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time.
-
-
Endpoints:
-
Acquisition: Latency to find the platform and path length.
-
Probe Trial: Time spent in the target quadrant where the platform was previously located.
-
Passive Avoidance Test
-
Principle: This task assesses fear-motivated learning and memory.
-
Procedure:
-
Training: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. When the animal enters the dark compartment, it receives a mild foot shock.
-
Testing: After a retention interval, the animal is placed back in the lit compartment, and the latency to enter the dark compartment is measured.
-
-
Endpoint: Increased latency to enter the dark compartment during the testing phase indicates successful memory of the aversive stimulus.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Proposed mechanism of cognitive enhancement by 5-HT6 receptor antagonists.
Experimental Workflow for Preclinical Cognitive Testing
References
Independent Verification of NPS ALX Compound 4a's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist, with other alternative 5-HT6 receptor antagonists. The information is presented to aid researchers in making informed decisions for their drug development and neuroscience research endeavors.
Introduction to this compound
This compound is a high-affinity antagonist of the 5-HT6 receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM[1][2][3][4][5]. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a Gs-protein coupled receptor (GPCR) that plays a crucial role in cognitive function, making it a significant target for the treatment of cognitive disorders such as Alzheimer's disease. This compound has been shown to exhibit selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and the dopamine D2 receptor.
Comparative Selectivity Profile
To provide a clear comparison, the following table summarizes the binding affinities (Ki in nM) of this compound and two other well-characterized 5-HT6 receptor antagonists, SB-271046 and Ro 04-6790, against a panel of selected receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | SB-271046 (Ki, nM) | Ro 04-6790 (Ki, nM) |
| 5-HT6 | 0.2 | ~1 | 5.6 |
| 5-HT1A | >1000 | >1000 | >1000 |
| 5-HT1B | >1000 | >1000 | >1000 |
| 5-HT1D | >1000 | >1000 | >1000 |
| 5-HT2A | >1000 | >1000 | >1000 |
| 5-HT2B | >1000 | >1000 | >1000 |
| 5-HT2C | >1000 | >1000 | >1000 |
| 5-HT3 | >1000 | >1000 | >1000 |
| 5-HT4 | >1000 | >1000 | >1000 |
| 5-HT5a | >1000 | >1000 | >1000 |
| 5-HT7 | >1000 | >1000 | >1000 |
| Dopamine D2 | >1000* | >1000 | >1000 |
*Data for this compound against a broad receptor panel is not available in a directly comparable format to SB-271046 and Ro 04-6790. The values presented are inferred from statements of its high selectivity. SB-271046 was reported to be over 200-fold selective for the 5-HT6 receptor versus a panel of 55 other receptors. Ro 04-6790 was found to be over 100-fold selective for the 5-HT6 receptor compared to 23 other receptor binding sites.
Experimental Protocols
The selectivity profiles presented above are typically determined using two key in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation (e.g., cAMP assays).
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT6 receptor and other off-target receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor of interest.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human 5-HT6 receptor) are prepared from cultured cells.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A fixed concentration of the radiolabeled ligand (e.g., [3H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of a compound binding to a Gs-protein coupled receptor like the 5-HT6 receptor.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the 5-HT6 receptor by measuring its effect on cAMP production.
Principle: The 5-HT6 receptor is coupled to the Gs alpha subunit of a G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists will block the increase in cAMP induced by an agonist.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the 5-HT6 receptor are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Agonist Stimulation: The cells are then stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP production is quantified to determine its antagonist potency (e.g., pA2 or IC50).
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical 5-HT6 receptor signaling pathway.
Caption: Workflow of a radioligand binding assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound 2HCl | this compound dihydrochloride | 5-HT Receptor | Ambeed.com [ambeed.com]
- 5. This compound hydrochloride(1:1) | CymitQuimica [cymitquimica.com]
Head-to-Head Comparison: NPS ALX Compound 4a vs. Idalopirdine in 5-HT6 Receptor Antagonism
For Immediate Release
This guide provides a detailed, data-driven comparison of two prominent 5-hydroxytryptamine6 (5-HT6) receptor antagonists: NPS ALX Compound 4a and idalopirdine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cognitive disorders and other central nervous system conditions where the 5-HT6 receptor is a key therapeutic target.
Introduction
Both this compound and idalopirdine are selective antagonists of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the brain.[1][2] The 5-HT6 receptor is implicated in cognitive processes, making its antagonists promising candidates for the treatment of Alzheimer's disease and other cognitive impairments.[1][2][3] This guide synthesizes available data to offer a direct comparison of their biochemical properties and mechanisms of action.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters for this compound and idalopirdine, providing a quantitative basis for comparison.
| Parameter | This compound | Idalopirdine | Reference(s) |
| Target | 5-hydroxytryptamine6 (5-HT6) receptor | 5-hydroxytryptamine6 (5-HT6) receptor | |
| Mechanism of Action | Potent and selective 5-HT6 receptor antagonist | Selective 5-HT6 receptor antagonist | |
| Binding Affinity (Ki) | 0.2 nM | 0.83 nM | |
| Potency (IC50) | 7.2 nM | Not explicitly found in searches |
Note: The provided data is compiled from various sources and may not have been generated from direct, head-to-head comparative studies under identical experimental conditions.
Mechanism of Action and Signaling Pathway
This compound and idalopirdine exert their effects by blocking the binding of the endogenous ligand, serotonin, to the 5-HT6 receptor. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, and influence neuronal function. By antagonizing this receptor, both compounds are hypothesized to modulate cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.
Figure 1. Simplified 5-HT6 receptor signaling pathway and points of antagonism.
Experimental Protocols
The determination of binding affinity (Ki) and potency (IC50) for 5-HT6 receptor antagonists typically involves radioligand binding assays. Below is a generalized protocol.
Objective: To determine the affinity (Ki) of a test compound (this compound or idalopirdine) for the 5-HT6 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human 5-HT6 receptor.
-
Radioligand: A high-affinity 5-HT6 receptor radioligand (e.g., [3H]-LSD).
-
Test Compounds: this compound and idalopirdine at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold assay buffer and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well and incubate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Generalized workflow for a radioligand binding assay.
Discussion and Conclusion
Based on the available data, both this compound and idalopirdine are potent 5-HT6 receptor antagonists. This compound exhibits a higher binding affinity (lower Ki value) compared to idalopirdine, suggesting it may bind more tightly to the receptor in vitro. The IC50 value for this compound further confirms its potency.
While idalopirdine has been advanced further into clinical trials for Alzheimer's disease, the preclinical data for this compound indicates it is a highly potent and selective tool compound for investigating the role of the 5-HT6 receptor. The choice between these compounds for research purposes may depend on the specific experimental goals, such as the desired level of receptor occupancy or the need for a compound with a more extensive clinical history.
It is important to reiterate that a definitive comparison of the in vivo efficacy and safety profiles of these two compounds would require direct, head-to-head clinical trials. This guide serves as a summary of the currently available preclinical and biochemical data to aid researchers in their selection and study of 5-HT6 receptor antagonists.
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating Key Experiments with 5-HT6 Receptor Antagonist NPS ALX Compound 4a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key experimental data for NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist. The information presented here is intended to assist researchers in replicating pivotal experiments and objectively evaluating the compound's performance against other relevant 5-HT6 receptor antagonists.
Introduction to this compound
This compound is a selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][] Blockade of the 5-HT6 receptor is a promising therapeutic strategy for cognitive enhancement in neurodegenerative diseases such as Alzheimer's disease. The mechanism of action is believed to involve the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, leading to improved learning and memory.
In Vitro Profile of this compound and Alternatives
The initial characterization of this compound revealed its high affinity and selectivity for the 5-HT6 receptor. This section compares its in vitro binding affinity and functional antagonism with other commonly studied 5-HT6 antagonists.
Table 1: Comparative In Vitro Activity of 5-HT6 Receptor Antagonists
| Compound | 5-HT6 Binding Affinity (Ki, nM) | 5-HT6 Functional Antagonism (IC50, nM) | Selectivity Profile | Reference |
| This compound | 0.2 | 7.2 | Selective over other 5-HT and D2 receptors | |
| SB-271046 | ~1 | ~1 | High selectivity | |
| Ro 04-6790 | ~2.5 | ~10 | High selectivity | |
| Idalopirdine (Lu AE58054) | ~1 | ~2 | High selectivity | |
| Intepirdine (RVT-101) | ~1.3 | ~10 | High selectivity |
Note: Data for competitor compounds are compiled from various literature sources for comparative purposes. Direct head-to-head studies may yield slightly different values.
Key Experimental Protocol: Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT6 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or [³H]-serotonin.
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., serotonin).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vivo Efficacy in Cognitive Models
5-HT6 receptor antagonists have been extensively evaluated in preclinical models of cognition. The Novel Object Recognition (NOR) task and the Morris Water Maze (MWM) are two of the most common behavioral paradigms used to assess their pro-cognitive effects.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Key Experimental Protocol: Novel Object Recognition Task
Objective: To assess the effect of a test compound on recognition memory.
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm). A set of different objects that are of similar size but distinct in shape and texture.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization (T1): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Novel Object Recognition Workflow
Morris Water Maze (MWM)
The MWM is a classic behavioral test to assess spatial learning and memory, which is highly dependent on hippocampal function.
Key Experimental Protocol: Morris Water Maze
Objective: To evaluate the effect of a test compound on spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A hidden platform submerged just below the water surface. Visual cues are placed around the pool.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each day, the animal undergoes several trials (e.g., 4 trials).
-
In each trial, the animal is released from a different starting position and must find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the escape latency across training days. A steeper decline indicates faster learning.
-
Probe Trial: A greater percentage of time spent in the target quadrant indicates better spatial memory.
-
Signaling Pathway
The 5-HT6 receptor is coupled to the Gs protein and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists like this compound block this signaling cascade.
5-HT6 Receptor Signaling Pathway
Conclusion
This compound is a valuable pharmacological tool for studying the role of the 5-HT6 receptor in cognitive processes. This guide provides the foundational information and standardized protocols for replicating key in vitro and in vivo experiments. By following these methodologies, researchers can generate robust and comparable data to further elucidate the therapeutic potential of 5-HT6 receptor antagonism. Objective comparison with other antagonists, as outlined in this guide, is crucial for advancing the field of cognitive drug discovery.
References
A Comparative Analysis of 5-HT6 Receptor Antagonists: NPS ALX Compound 4a and Intepirdine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonists: NPS ALX Compound 4a and intepirdine (also known as SB-742457 or RVT-101). The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has been a key target for cognitive enhancement in neurodegenerative disorders such as Alzheimer's disease. This is due to its role in modulating multiple neurotransmitter systems, including acetylcholine and glutamate.[1][2] This document synthesizes the available preclinical and clinical data to offer a direct comparison of their pharmacological profiles and performance.
Mechanism of Action: A Shared Path to Cognitive Enhancement
Both this compound and intepirdine are competitive antagonists at the 5-HT6 receptor.[3][4] By blocking the activity of this receptor, they are thought to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine and other neurotransmitters crucial for learning and memory.[1] This shared mechanism formed the basis of their investigation as potential treatments for cognitive deficits.
Quantitative Pharmacological Profile
The in vitro binding and functional potencies of this compound and intepirdine at the human 5-HT6 receptor are summarized below. This compound demonstrates exceptionally high binding affinity.
| Parameter | This compound | Intepirdine (SB-742457) | Reference |
| Binding Affinity (Ki) | 0.2 nM | ~0.23 nM (from pKi of 9.63) | , |
| Functional Antagonism (IC50) | 7.2 nM | Not explicitly found |
Note: The pKi of 9.63 for intepirdine was converted to a Ki value using the formula Ki = 10^(-pKi) M.
Selectivity Profile
High selectivity is a critical attribute for a drug candidate, as it minimizes off-target effects. Both compounds are reported to be highly selective for the 5-HT6 receptor.
-
This compound: Demonstrates high selectivity over other serotonin (5-HT) receptor subtypes and the dopamine D2 receptor.
-
Intepirdine: Exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors.
A more detailed, quantitative selectivity panel for both compounds would be necessary for a complete comparative assessment.
Experimental Performance and Clinical Outcomes
Preclinical In Vivo Studies
Intepirdine has been shown in preclinical rodent models to reverse cognitive deficits induced by scopolamine and to improve performance in various learning and memory tasks, such as the novel object recognition test. These promising early results supported its progression into clinical trials. There is no publicly available in vivo data for this compound to draw a direct comparison in animal models.
Clinical Trials: The Divergent Paths
The clinical development of intepirdine provides a cautionary tale in the translation of preclinical promise to clinical efficacy.
-
Intepirdine: After showing some initial promise in Phase 2 studies, intepirdine ultimately failed to meet its primary endpoints in a large-scale Phase 3 clinical trial (the MINDSET study) for mild-to-moderate Alzheimer's disease. The trial, which enrolled over 1,300 patients, found no significant difference between intepirdine and placebo in improving cognition or activities of daily living. Subsequent trials in dementia with Lewy bodies also yielded negative results, leading to the discontinuation of its development.
-
This compound: There is no evidence of this compound having entered clinical trials.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the characterization of these 5-HT6 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for the 5-HT6 receptor by competing with a radiolabeled ligand.
-
Source of Receptor: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide), a non-selective but high-affinity serotonin receptor ligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-LSD and varying concentrations of the test compound (e.g., this compound or intepirdine).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for IC50 determination)
This assay determines the functional potency of an antagonist by measuring its ability to block agonist-induced production of cyclic adenosine monophosphate (cAMP), the second messenger of the 5-HT6 receptor.
-
Cell Line: HEK-293 cells expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT) or another selective 5-HT6 agonist.
-
Assay Principle: The 5-HT6 receptor is Gs-coupled, and its activation by an agonist stimulates adenylyl cyclase to produce cAMP. An antagonist will block this effect.
-
Procedure:
-
Cells are plated in a multi-well format and pre-incubated with varying concentrations of the antagonist (e.g., this compound or intepirdine).
-
A fixed concentration of the agonist (typically at its EC80, the concentration that gives 80% of the maximal response) is added to stimulate the cells.
-
The incubation proceeds for a defined period to allow for cAMP production.
-
Cell lysis is performed, and the intracellular cAMP levels are measured using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
The IC50 value is determined by plotting the inhibition of the agonist response against the concentration of the antagonist.
-
Conclusion
Both this compound and intepirdine are highly potent and selective 5-HT6 receptor antagonists. Based on in vitro data, this compound displays a remarkably high binding affinity. However, the clinical failure of intepirdine, despite its strong preclinical profile, underscores the significant challenges in translating 5-HT6 receptor antagonism into a clinically effective treatment for cognitive disorders. The lack of available in vivo or clinical data for this compound prevents a direct comparison of their ultimate therapeutic potential. This comparative guide highlights the importance of comprehensive preclinical and clinical evaluation in drug development and serves as a valuable resource for researchers in the field of neuropharmacology.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-ht6 Receptors as Emerging Targets for Drug Discovery | Annual Reviews [annualreviews.org]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NPS ALX Compound 4a: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of NPS ALX Compound 4a, ensuring the safety of laboratory personnel and environmental protection. This document provides a step-by-step protocol for the proper disposal of this compound, a potent and selective 5-HT6 receptor antagonist used in drug development and neuroscience research. Adherence to these procedures is crucial for minimizing risks and ensuring compliance with laboratory safety standards.
Key Physical and Chemical Properties of this compound
A summary of the key quantitative data for this compound dihydrochloride is presented below. This information is essential for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | Tocris Bioscience |
| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | Santa Cruz Biotechnology[1], Tocris Bioscience |
| Molecular Weight | 504.47 g/mol | Santa Cruz Biotechnology[1], Tocris Bioscience |
| Purity | ≥99% (HPLC) | Tocris Bioscience |
| Appearance | Solid | CymitQuimica[2] |
| Solubility | Soluble to 100 mM in DMSO | R&D Systems[3] |
| Storage | Store at +4°C | Tocris Bioscience |
| CAS Number | 299433-10-6 | Santa Cruz Biotechnology[1] |
Experimental Protocol for Disposal
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting. This procedure is based on general laboratory chemical waste guidelines and the specific information available in the Material Safety Data Sheet (MSDS).
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (solid waste), clearly labeled.
-
Chemical fume hood.
-
Spatula and brush.
-
Sealable plastic bags.
Procedure:
-
Risk Assessment and Preparation:
-
Before beginning any disposal procedure, review the Material Safety Data Sheet (MSDS) for this compound.
-
Ensure all necessary PPE is worn correctly.
-
Perform the entire disposal procedure within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
-
Collection of Solid Waste:
-
Carefully sweep up any solid this compound waste using a spatula and brush. Avoid any actions that could generate dust.
-
Place the collected solid waste into a designated, sealable plastic bag.
-
-
Decontamination of Labware:
-
For labware (e.g., glassware, spatulas) contaminated with this compound, rinse with a suitable solvent in which the compound is soluble, such as DMSO.
-
Collect the resulting solvent rinse into a designated hazardous liquid waste container. Do not dispose of this solvent down the drain.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Packaging and Labeling of Waste:
-
Place the sealed plastic bag containing the solid this compound waste into a larger, designated solid hazardous waste container.
-
Ensure the waste container is clearly and accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Storage and Final Disposal:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.
-
Important Considerations:
-
Do not dispose of this compound down the drain. The MSDS indicates that it may be harmful to the aquatic environment.
-
Avoid mixing with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, do not mix it with strong oxidizing agents or strong acids/bases in the same waste container.
-
For spills, follow your laboratory's established spill response procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling NPS ALX Compound 4a
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for NPS ALX Compound 4a dihydrochloride, a potent and selective 5-HT6 antagonist.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure risk. The following table summarizes the required personal protective equipment when handling this compound.
| Area of Protection | Required PPE | Specifications |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to appropriate government standards such as EN166 (EU) or NIOSH (US). |
| Skin Protection | Protective gloves | Compatible with the chemical. |
| Lab coat | To prevent skin contact. | |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are inadequate. |
| Body Protection | Complete suit | Protects against chemicals; the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and safety of this compound.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash thoroughly after handling.[1]
-
Remove contaminated clothing and wash it before reuse.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Long-term storage: -20°C[1]
-
Short-term storage: 2-8°C[1]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the compound and protect personnel.
Personal Precautions:
-
Use personal protective equipment.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Avoid breathing dust.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
Pick up and arrange disposal without creating dust.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
